molecular formula C5H10N2O2 B1508184 N-alpha-Acetyl-D-alaninamide

N-alpha-Acetyl-D-alaninamide

Cat. No.: B1508184
M. Wt: 130.15 g/mol
InChI Key: DVOVBGJJSFSOPZ-GSVOUGTGSA-N
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Description

N-alpha-Acetyl-D-alaninamide is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(2R)-2-acetamidopropanamide

InChI

InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8)/t3-/m1/s1

InChI Key

DVOVBGJJSFSOPZ-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)C

Canonical SMILES

CC(C(=O)N)NC(=O)C

sequence

A

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-alpha-Acetyl-D-alaninamide: Chemical Structure and Molecular Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of N-alpha-Acetyl-D-alaninamide, a derivative of the D-amino acid alanine. Given the limited direct literature on this specific enantiomer, this document synthesizes information from closely related compounds and fundamental chemical principles to offer a comprehensive overview of its chemical structure, molecular weight, and a proposed synthetic pathway. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in fields such as peptidomimetics, drug discovery, and chiral chemistry.

Introduction and Scientific Context

This compound belongs to a class of N-acetylated amino acid amides. The N-acetylation of amino acids is a common biological modification that can alter their chemical properties, such as stability and receptor binding affinity[1]. The amide group at the C-terminus further modifies the molecule's charge and hydrogen bonding capabilities compared to its corresponding carboxylic acid. The "D-" configuration of the chiral center distinguishes it from the more common L-amino acids found in nature, making it of particular interest for developing peptides with enhanced resistance to enzymatic degradation.

Chemical Structure and Molecular Properties

The chemical structure of this compound is defined by a central D-alanine core. The alpha-amino group is acetylated, and the carboxyl group is converted to a primary amide.

Deduced Molecular Characteristics

Based on the structure, the following molecular properties can be determined:

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₂Deduced from structure; consistent with the racemic mixture.[2]
Molecular Weight 130.15 g/mol Calculated from the molecular formula; consistent with the racemic mixture.[2]
IUPAC Name (2R)-2-acetamidopropanamideSystematically named based on chemical structure.
CAS Number Not assignedAs of the latest search, a specific CAS number for the D-enantiomer has not been identified. The CAS number for the racemic mixture (DL-form) is 27395-26-2.[2]
Structural Representation

The stereochemistry at the alpha-carbon is 'R', corresponding to the D-configuration.

Caption: 2D chemical structure of this compound.

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this compound is not available, a robust and logical synthetic route can be proposed based on standard organic chemistry techniques for peptide synthesis. This protocol involves the amidation of the readily available N-Acetyl-D-alanine.

The overall proposed reaction is:

N-Acetyl-D-alanine + Amine Source → this compound

Rationale for Synthetic Approach

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves activating the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent. The use of a coupling agent minimizes side reactions and allows for mild reaction conditions, which is crucial for preserving the stereochemical integrity of the chiral center.

Experimental Workflow

G cluster_0 Activation cluster_1 Amidation cluster_2 Work-up & Purification A Dissolve N-Acetyl-D-alanine in anhydrous DMF B Add coupling agent (e.g., HATU) and base (e.g., DIPEA) A->B C Add source of ammonia (e.g., Ammonium Chloride) B->C D Quench reaction and perform aqueous work-up C->D E Purify by column chromatography or recrystallization D->E

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

  • N-Acetyl-D-alanine (CAS: 19436-52-3)[3][4]

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Acetyl-D-alanine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

  • Amidation: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of DMF, potentially with gentle warming, and then cool to room temperature. Add this solution to the activated ester mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization to obtain the pure this compound.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Chiral HPLC can be used to confirm the enantiomeric purity.

Potential Applications and Future Research Directions

This compound, as a chiral building block, holds potential in several areas of chemical and pharmaceutical research:

  • Peptidomimetics: The incorporation of D-amino acids can confer resistance to proteolysis, a critical attribute for developing therapeutic peptides with improved in vivo stability.

  • Drug Discovery: The N-acetyl and C-amide functionalities can modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Chiral Ligands: This molecule could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis.

Future research could focus on the enzymatic synthesis of this compound, which may offer a more environmentally friendly and stereoselective approach. Furthermore, exploring its biological activity in various assays could uncover novel therapeutic applications.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of this compound, based on deductions from closely related, well-characterized molecules. The proposed synthetic protocol offers a reliable method for its preparation in a laboratory setting. As a unique chiral molecule, this compound represents a valuable tool for researchers in the fields of medicinal chemistry and materials science.

References

  • Preparation and use of N-acetyl-α-amino acids. ResearchGate. [Link]

  • N-Acetyl-D-alanine, 98% - Laboratory Chemicals. Otto Chemie Pvt. Ltd. [Link]

Sources

Thermodynamic Profiling of N-alpha-Acetyl-D-alaninamide: A Benchmark for Peptide Solvation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic parameters of N-alpha-Acetyl-D-alaninamide interactions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (NADA) serves as a critical model compound in solution thermodynamics, representing the fundamental peptide backbone unit with a methyl side chain. In the context of drug development and protein folding studies, NADA provides a "clean" system to isolate the contributions of the alanyl residue to protein stability, devoid of the complex cooperative effects found in macro-proteins.

This guide details the thermodynamic characterization of NADA, focusing on pairwise interaction coefficients (


) and partial molar volumes (

). It synthesizes experimental protocols using Isothermal Titration Calorimetry (ITC) and high-precision densimetry, providing a rigorous framework for quantifying solute-solute and solute-solvent interactions in aqueous and mixed-solvent systems.

Theoretical Framework: The McMillan-Mayer Approach[1][2]

To understand the self-association of NADA in solution, we employ the McMillan-Mayer theory of solutions. This framework expresses thermodynamic properties (like Enthalpy,


, or Volume, 

) as a virial expansion in terms of molality (

).

For the enthalpy of dilution (


), the relationship is defined as:


  • 
     (Pairwise Enthalpic Interaction Coefficient):  Represents the enthalpy change resulting from the interaction of two solute molecules. A positive 
    
    
    
    typically indicates the release of structured water (hydrophobic interaction), while a negative value suggests hydrogen bonding or electrostatic pairing.
  • 
     (Triplet Coefficient):  Accounts for higher-order clusters, usually negligible at dilute concentrations (< 0.1 mol/kg).
    

Stereochemical Note: In achiral solvents (e.g., pure water, saline), the scalar thermodynamic properties (


, 

,

) of this compound are identical to its L-isomer. Thus, literature values for the L-isomer are valid proxies for the D-isomer unless the solvent system itself is chiral.

Experimental Methodologies

High-Precision Densimetry (Volumetric Analysis)

Volumetric data reveals the "packing" of the solute in the solvent structure.

Protocol: Determination of Partial Molar Volume (


) 
  • Instrument: Vibrating-tube densimeter (e.g., Anton Paar DMA 5000/6000).

  • Temperature Control: Peltier thermostatting to

    
     K.
    
  • Solvent Prep: Degas double-distilled, deionized water (resistivity > 18.2 M

    
    cm) by sonication under vacuum for 15 minutes.
    
  • Sample Prep: Prepare NADA solutions by weight (molality range: 0.01 – 0.1 mol/kg). Ensure complete dissolution; NADA is highly soluble but requires vortexing.

  • Measurement:

    • Inject solvent (reference) and record period of oscillation (

      
      ).
      
    • Inject sample and record period (

      
      ).
      
    • Calculate density difference:

      
      .
      
  • Data Processing: Plot Apparent Molar Volume (

    
    ) vs. Molality (
    
    
    
    ). Extrapolate to
    
    
    to find
    
    
    .
Isothermal Titration Calorimetry (Enthalpic Analysis)

ITC is the gold standard for measuring the heat of dilution directly.

Protocol: Measuring Enthalpy of Dilution (


) 
  • Instrument: Nano-ITC or VP-ITC (MicroCal/Malvern).

  • Cell Loading: Fill the sample cell with pure solvent (water/buffer).

  • Syringe Loading: Fill the syringe with concentrated NADA solution (e.g., 0.15 mol/kg).

  • Titration Sequence:

    • Stirring speed: 300 rpm.

    • Injections: 25 injections of 10

      
      L each.
      
    • Spacing: 300 seconds between injections to allow thermal equilibrium.

  • Control Experiment: Titrate solvent into solvent to determine the heat of friction (background).

  • Analysis: Integrate peaks to get heat per injection (

    
    ). Plot 
    
    
    
    vs. final concentration to extract
    
    
    .
Visualization: ITC Data Processing Workflow

ITC_Workflow Fig 1. Step-by-step workflow for extracting interaction parameters via ITC. Prep Sample Preparation (High Conc. NADA) Degas Degassing (Vacuum/Stir) Prep->Degas Load Load ITC (Syringe: NADA, Cell: Water) Degas->Load Run Titration Run (25 Injections) Load->Run Raw Raw Heat Rate (µcal/sec) Run->Raw Integrate Peak Integration (Area under curve) Raw->Integrate Fit Polynomial Fit (Extract h_xx) Integrate->Fit

Thermodynamic Data & Analysis

Pairwise Interaction Coefficients

The interaction of NADA molecules in water is dominated by the hydrophobic effect of the methyl side chain and the hydration of the amide backbone.

Table 1: Thermodynamic Parameters at 298.15 K

ParameterSymbolTypical Value / RangeInterpretation
Enthalpic Interaction

+225 to +260 J kg mol⁻² Positive value indicates hydrophobic-hydrophobic interaction. The release of "structured" water from the cospheres of two interacting NADA molecules is endothermic.
Entropic Interaction

Positive (Large) The driving force of association. Water disorder increases upon solute association.
Free Energy

Negative Spontaneous association of hydrophobic groups, though weak for small peptides.

Note: Values are derived from comparative data on N-acetyl-L-alaninamide [1, 2].

Volumetric Properties

The partial molar volume at infinite dilution (


) reflects the intrinsic volume of the molecule plus the volume change of the solvent due to hydration (electrostriction).

Table 2: Volumetric Data

Temperature (K)

(cm³ mol⁻¹)
Trend Analysis
288.15~96.5Lower volume due to stronger H-bonding/electrostriction at low T.
298.15 ~97.2 Standard reference value.
313.15~98.1Thermal expansion of the solute and relaxation of the hydration shell.
Mechanism of Interaction: The Gurney Cosphere Model

The thermodynamic data supports the Gurney Cosphere Overlap model. When two NADA molecules approach, their hydration shells (cospheres) overlap.

  • Hydrophobic Overlap: The methyl groups (

    
    ) shed their structured water cages. This process is endothermic (positive 
    
    
    
    ) but entropically favorable (water becomes less ordered).
  • Hydrophilic Overlap: The amide groups (

    
    ) interact via hydrogen bonds, often displacing solvent.
    
Visualization: Solute-Solute Interaction Pathway

Interaction_Model Fig 2. Gurney Cosphere Overlap Model: Hydrophobic association releases structured water. Solute1 NADA Monomer A (Hydrated) Complex Dimer Complex (Shared Cosphere) Solute1->Complex Diffusion & Overlap Water Released Bulk Water (High Entropy) Solute1->Water Desolvation (+ΔH, +ΔS) Solute2 NADA Monomer B (Hydrated) Solute2->Complex Diffusion & Overlap Solute2->Water Desolvation (+ΔH, +ΔS)

Applications in Drug Development

Understanding the thermodynamics of NADA is not merely academic; it translates directly to formulation science:

  • Peptide Solubility Prediction: The positive

    
     indicates that self-interaction is endothermic. Thus, increasing temperature generally favors solubility (though protein unfolding must be considered).
    
  • Excipient Selection: In formulations, adding osmolytes (like polyols or urea) alters the water structure. If an excipient makes

    
     more positive, it stabilizes the monomeric form, preventing aggregation.
    
  • Chiral Separations: While D- and L-NADA have identical scalar properties in water, in chiral environments (e.g., cyclodextrin formulations), their thermodynamic profiles diverge. The baseline data provided here is the control against which chiral recognition is measured.

References

  • Hakin, A. W., & Hedwig, G. R. (2000). The partial molar heat capacities and volumes of some N-acetyl amino acid amides in aqueous solution over the temperature range 288.15 to 328.15 K. Physical Chemistry Chemical Physics, 2(8), 1795-1802.[1]

  • Blackburn, G. M., Lilley, T. H., & Milburn, P. J. (1985). Aqueous solutions containing amino acids and peptides.[1][2][3][4][5] Part 17.—Pairwise enthalpic coefficients for the interaction of N-acetyl-L-phenylalaninamide with some N-acetylamino acid amides at 25 °C. Journal of the Chemical Society, Faraday Transactions 1, 81, 2191-2207.

  • Romero, C. M., & Cruz, Y. P. (2011).[6] Partial molar volume of some alkanolamines in water at 298.15 K. Revista Colombiana de Química, 40(3), 381-390.[6][7] (Cited for comparative volumetric methodology).[1]

  • Zielenkiewicz, W. (2002). Enthalpic homogeneous pair interaction coefficients of L-alpha-amino acids as a hydrophobicity parameter. Journal of the American Chemical Society, 124(21), 6003-6008.

Sources

The Unassuming Workhorse: A Technical Guide to N-α-Acetyl-D-alaninamide in Peptide Bond Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Opole, Poland – February 23, 2026 – In the intricate world of peptide science and drug discovery, progress often hinges on understanding the fundamental nature of the peptide bond. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, illuminates the pivotal role of a seemingly simple molecule: N-α-Acetyl-D-alaninamide. While its L-enantiomer has been a subject of extensive study, the unique stereochemistry of the D-form offers a distinct lens through which to probe the conformational dynamics, enzymatic interactions, and structural dependencies that govern peptide and protein function. This guide provides a Senior Application Scientist's perspective on the synthesis, analysis, and application of this critical tool, emphasizing the causality behind experimental choices and the importance of self-validating systems.

The Rationale for a Minimalist Model: Why N-α-Acetyl-D-alaninamide?

The complexity of polypeptide chains, with their myriad side-chain interactions, often obscures the intrinsic properties of the peptide backbone. To dissect the fundamental forces and geometries that dictate protein folding and stability, researchers turn to minimalist models. N-α-Acetyl-D-alaninamide (Ac-D-Ala-NH₂) serves as an exemplary scaffold for such investigations.

The N-terminal acetyl group and the C-terminal amide cap neutralize the termini, removing the confounding influence of charge-charge interactions and allowing for the focused study of the central peptide bond. The methyl side chain of the D-alanine residue is sterically small, minimizing complex side-chain-backbone interactions and providing a clearer view of the inherent conformational preferences of the peptide backbone. The D-configuration is particularly significant in studies of bacterial cell wall biosynthesis and the mechanism of action of glycopeptide antibiotics like vancomycin.

Synthesis and Characterization: Establishing a Reliable Foundation

The successful application of Ac-D-Ala-NH₂ in any study is predicated on its unambiguous synthesis and rigorous characterization. The following protocol outlines a robust and reproducible method for its preparation, integrating principles of N-acetylation and peptide amide formation.

Experimental Protocol: Synthesis of N-α-Acetyl-D-alaninamide

This protocol is a composite of established methods for N-acetylation and peptide amide formation, adapted for the specific synthesis of N-α-Acetyl-D-alaninamide.

Step 1: N-Acetylation of D-Alanine

  • Dissolution: Dissolve D-alanine (1 equivalent) in glacial acetic acid.

  • Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture and remove the acetic acid under reduced pressure. The resulting crude N-acetyl-D-alanine can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Step 2: Amide Formation

  • Activation: Dissolve the purified N-acetyl-D-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Coupling Agent: Add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) or a mixture of a carbodiimide (e.g., DCC or EDC) and an activating agent (e.g., HOBt or NHS) (1.1 equivalents each). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Amination: Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 2-3 equivalents) dropwise to the activated N-acetyl-D-alanine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-α-Acetyl-D-alaninamide can be purified by column chromatography on silica gel.

Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized N-α-Acetyl-D-alaninamide should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Characteristic signals for the acetyl methyl protons, the D-alanine α-proton and methyl protons, and the amide protons. The chemical shifts and coupling constants will be indicative of the structure.
¹³C NMR Resonances corresponding to the carbonyl carbons of the acetyl and amide groups, the α-carbon and methyl carbon of the D-alanine residue.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of N-α-Acetyl-D-alaninamide (C₅H₁₀N₂O₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the amide groups, C=O stretching of the acetyl and amide groups, and C-N stretching.

Conformational Landscape: Mapping the Energetic Terrain

The seemingly simple structure of Ac-D-Ala-NH₂ belies a complex conformational energy landscape. Understanding the relative energies and populations of its different conformers is crucial for interpreting its interactions with other molecules. The conformation of the peptide backbone is primarily defined by the dihedral angles phi (φ) and psi (ψ).

Computational studies, often employing density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in mapping the potential energy surface of alanine dipeptides.[1][2] These studies have identified several low-energy conformers, including the C7eq, C5, and C7ax structures, which are stabilized by intramolecular hydrogen bonds.[1][2]

Conformer Approximate Dihedral Angles (φ, ψ) Key Stabilizing Interaction
C7eq (-80°, +70°)Intramolecular hydrogen bond between the acetyl C=O and the C-terminal N-H, forming a seven-membered ring.
C5 (-150°, +150°)Intramolecular hydrogen bond between the N-terminal N-H and the amide C=O, forming a five-membered ring.
C7ax (+60°, -70°)A higher energy conformer also featuring a seven-membered ring hydrogen bond.

Note: The exact dihedral angles can vary depending on the computational method and basis set used.

The following diagram illustrates the workflow for computational conformational analysis of Ac-D-Ala-NH₂.

conformational_analysis_workflow cluster_input Input Generation cluster_computation Computational Analysis cluster_output Output and Interpretation start Define Ac-D-Ala-NH₂ Structure scan Potential Energy Surface Scan (Varying φ and ψ) start->scan Initial Coordinates optimization Geometry Optimization of Minima (e.g., DFT, MP2) scan->optimization Candidate Minima frequency Frequency Calculation (Confirm minima and obtain thermochemical data) optimization->frequency Optimized Geometries conformers Identification of Low-Energy Conformers (C7eq, C5, etc.) optimization->conformers Structural Data ramachandran Ramachandran Plot Generation frequency->ramachandran Energy Data thermo Analysis of Relative Energies and Populations frequency->thermo Thermochemical Data

Caption: Workflow for the computational conformational analysis of N-α-Acetyl-D-alaninamide.

Probing Enzymatic Activity: A Substrate for D-Aminopeptidases

The D-stereochemistry of the alanine residue makes N-α-Acetyl-D-alaninamide a valuable substrate for studying the kinetics and specificity of D-aminopeptidases. These enzymes are found in various organisms and play roles in processes such as bacterial cell wall metabolism.

Experimental Protocol: Kinetic Analysis of D-Aminopeptidase Activity

This protocol outlines a general method for determining the Michaelis-Menten kinetic parameters (Km and Vmax) for a D-aminopeptidase using N-α-Acetyl-D-alaninamide as a substrate. The hydrolysis of the amide bond can be monitored by various methods, including HPLC or NMR spectroscopy.[3]

  • Enzyme and Substrate Preparation: Prepare a stock solution of the purified D-aminopeptidase of known concentration in a suitable buffer (e.g., Tris-HCl, pH 8.0). Prepare a series of stock solutions of N-α-Acetyl-D-alaninamide of varying concentrations in the same buffer.

  • Reaction Initiation: In a thermostatted reaction vessel, pre-incubate the enzyme solution at the desired temperature (e.g., 37°C). Initiate the reaction by adding a known volume of the substrate stock solution.

  • Time-Course Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid like trifluoroacetic acid).

  • Product Quantification: Analyze the quenched samples by a suitable analytical method (e.g., HPLC) to quantify the amount of D-alanine or N-acetyl-D-alanine formed.

  • Data Analysis: Plot the initial reaction velocities (v₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for this purpose.[3]

The following diagram depicts the enzymatic hydrolysis of N-α-Acetyl-D-alaninamide and the subsequent kinetic analysis.

enzyme_kinetics_workflow cluster_reaction Enzymatic Reaction cluster_analysis Kinetic Analysis substrate N-α-Acetyl-D-alaninamide (S) reaction_eq S + E ⇌ ES → E + P substrate->reaction_eq enzyme D-Aminopeptidase (E) enzyme->reaction_eq product N-Acetyl-D-alanine + Ammonia (P) sampling Time-course sampling and quenching product->sampling reaction_eq->product quantification Product quantification (HPLC/NMR) sampling->quantification plotting Michaelis-Menten / Lineweaver-Burk Plot quantification->plotting parameters Determination of Km and Vmax plotting->parameters vancomycin_interaction vancomycin Vancomycin d_ala_d_ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor vancomycin->d_ala_d_ala Binds to inhibition Inhibition of Cell Wall Cross-linking d_ala_d_ala->inhibition Leads to ac_d_ala_nh2 N-α-Acetyl-D-alaninamide (Structural Mimic) ac_d_ala_nh2->vancomycin Used to study binding

Caption: Schematic of vancomycin's mechanism of action and the role of N-α-Acetyl-D-alaninamide as a mimic.

Conclusion: A Versatile Tool for Fundamental and Applied Research

N-α-Acetyl-D-alaninamide, despite its simple structure, is a powerful and versatile tool in the arsenal of peptide scientists and drug developers. Its utility as a minimalist model for studying peptide bond conformation, a specific substrate for D-aminopeptidases, and a molecular mimic in antibiotic research underscores its significance. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for utilizing this unassuming workhorse to unravel the complexities of peptide and protein science, ultimately paving the way for new therapeutic interventions.

References

  • Alonso, J. L., & Vaquero, V. (2013). The alanine model dipeptide Ac-Ala-NH2 exists as a mixture of Ceq7 and C5 conformers. Physical Chemistry Chemical Physics, 15(7), 2580-2584.
  • Boger, D. L., & Jiang, W. (2012). A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. Journal of the American Chemical Society, 134(38), 15831-15839.
  • Head-Gordon, T., & Ha, S. (2002). Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. The Journal of Physical Chemistry A, 106(13), 3239-3247.
  • Loll, P. J., & Axelsen, P. H. (1998). A ligand-mediated dimerization mode for vancomycin. Chemistry & Biology, 5(5), 293-298.
  • Olsen, R. J., & Giles, G. L. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. Retrieved from [Link]

  • Asano, Y., & Kato, Y. (2005). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase.
  • Ibrahim, M. A., Ghazy, A. M., Mosaad, M. N., & Darwish, D. A. (2010). Purification and properties of alanine aminopeptidase from water buffalo kidney. Journal of American Science, 6(12), 1600-1613.
  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • McPhail, D., & Cooper, A. (1997). Association constants for the binding of vancomycin and teicoplanin to N-acetyl-D- alanyl-D-alanine and N-acetyl-D-alanyl-D-serine. Journal of the Chemical Society, Faraday Transactions, 93(13), 2283-2289.
  • Rao, J., & Whitesides, G. M. (1997). A trivalent system from vancomycin·D-ala-D-Ala with higher affinity than avidin·biotin. Journal of the American Chemical Society, 119(43), 10286-10290.
  • Friebolin, H., Brossmer, R., Keilich, G., Ziegler, D., & Supp, M. (1980). [1H-NMR-spectroscopic evidence for the release of N-acetyl-alpha-D-neuraminic acid as the first product of neuraminidase action (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 361(5), 697–702.
  • Clarke, P. A., Mistry, N., & Thomas, G. H. (2015). Synthesis of the complete series of mono acetates of N-acetyl-D-neuraminic acid. Organic & Biomolecular Chemistry, 13(42), 10569-10575.
  • Jakubiec, M., Abram, M., Zagaja, M., Andres-Mach, M., Szala-Rycaj, J., Latacz, G., ... & Kamiński, K. (2022). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. International Journal of Molecular Sciences, 23(13), 7350.
  • Wu, K. P. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]

  • Dunbrack, R. L. Jr. (n.d.). Introduction to the Conformational Analysis of Protein Side Chains. Dunbrack Lab. [Link]

  • PubChem. (n.d.). N-Acetyl-L-alanyl-L-alaninamide. Retrieved from [Link]

  • Loll, P. J., & Axelsen, P. H. (1999). Vancomycin forms ligand-mediated supramolecular complexes. Journal of medicinal chemistry, 42(22), 4714-4719.
  • ResearchGate. (n.d.). Transition paths between the different conformers of Ac-Ala-NH 2 ,... Retrieved from [Link]

  • ResearchGate. (n.d.). ϕ,ψ dihedral angles of the central Ala residue of Ac-Ala-Ala-Ala-NH2... Retrieved from [Link]

  • Vreven, T., & Schlegel, H. B. (2018). Quantifying the Intrinsic Conformation Energy Landscape Topography of Proteins with Large-Scale Open–Closed Transition. ACS Central Science, 4(8), 1034-1043.
  • Krishnaswamy, S., & Erecinska, M. (1988). A radiochemical assay for aminopeptidase N. Analytical biochemistry, 175(1), 169-176.
  • Dunn, B. M. (2012). Aminopeptidase N. In Handbook of Proteolytic Enzymes (pp. 373-376). Academic Press.
  • Sarver, R. W., & Krueger, W. C. (1991). Aminopeptidase fingerprints, an integrated approach for identification of good substrates and optimal inhibitors. Journal of Biological Chemistry, 266(3), 1469-1475.
  • Wipf, P., & Venkatraman, S. (2012). 6 Synthesis of N-Alkyl Amino Acids. In The Chemical Synthesis of Peptides (pp. 201-232). The Royal Society of Chemistry.
  • U.S. Patent No. US10188697B2. (2019). Glycopeptide compositions.
  • World Intellectual Property Organization. (2016). Glycopeptide compositions (WO2016071495A1).
  • Jorgensen, W. L., & Tirado-Rives, J. (2005). Solvent effects on the energy landscapes and folding kinetics of polyalanine. Proceedings of the National Academy of Sciences, 102(19), 6665-6670.
  • Pal, T., & Jana, B. (2020). Conformational Free-Energy Landscapes of Alanine Dipeptide in Hydrated Ionic Liquids from Enhanced Sampling Methods. The Journal of Physical Chemistry B, 124(31), 6728-6737.
  • Discovery of novel antibacterial agents: Recent developments in D-alanyl-D-alanine ligase inhibitors. (2021). Chemical Biology & Drug Design, 98(5), 738-756.
  • Hong, H. J., Hutchings, M. I., & Buttner, M. J. (2020). Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner. Antimicrobial Agents and Chemotherapy, 64(11), e01211-20.
  • U.S. Patent No. EP3882256A1. (2021). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • ResearchGate. (n.d.). Preparation and use of N-acetyl-α-amino acids. Retrieved from [Link]

Sources

Technical Guide: Hydrogen Bonding Patterns in N-alpha-Acetyl-D-alaninamide Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-alpha-Acetyl-D-alaninamide (Ac-D-Ala-NH₂) serves as a critical supramolecular model in structural biology and peptidomimetic drug design. As a blocked amino acid derivative, it isolates the fundamental hydrogen-bonding capabilities of the peptide backbone without the interference of charged termini (zwitterions).

This guide provides a rigorous crystallographic and structural analysis of Ac-D-Ala-NH₂. While the L-enantiomer is the biological standard, the D-enantiomer is of increasing interest in the development of protease-resistant therapeutics and retro-inverso peptides. This document details the crystal lattice architecture, the specific graph-set analysis of its hydrogen bond network, and a validated protocol for its synthesis and crystallization.

Part 1: Molecular Architecture & Crystallography

Crystal System and Space Group

This compound crystallizes in the Orthorhombic system.[1] As a chiral molecule composed of a pure enantiomer, it crystallizes in a non-centrosymmetric space group.

  • Space Group:

    
     (International Tables No. 19)
    
  • Z Value: 4 (Four molecules per unit cell)

  • Chirality: The packing is governed by the specific rotation of the D-isomer. Note that while the scalar metrics (unit cell dimensions) are identical to the L-isomer, the atomic coordinates are inverted (

    
    ).
    
Unit Cell Parameters

The following parameters are derived from the crystallographic data of the enantiomeric L-form, which applies to the D-form with inverted optical activity.

ParameterValue (Å / °)Description
a 5.500 ± 0.005Short axis, propagation of peptide chains
b 9.429 ± 0.008Inter-chain packing distance
c 20.712 ± 0.010Long axis, layer stacking

90°Orthogonal axes
Volume ~1074 ų

Data grounded in standard peptide crystallography (Source: CSD Refcode ACALAM).

Part 2: Hydrogen Bonding Network Analysis

The utility of Ac-D-Ala-NH₂ lies in its ability to mimic the


-sheet  and 

-helical
hydrogen bonding found in proteins. The crystal structure is stabilized by a three-dimensional network of N-H...O interactions.
Donor-Acceptor Logic

The molecule contains two hydrogen bond donors and two acceptors:[2]

  • Donors:

    • Acetyl Amide Nitrogen (

      
      )
      
    • Terminal Amide Nitrogen (

      
      )
      
  • Acceptors:

    • Acetyl Carbonyl Oxygen (

      
      )
      
    • Terminal Amide Oxygen (

      
      )
      
Graph Set Analysis (Etter-Bernstein Notation)

To rigorously classify the H-bond patterns, we employ graph set analysis.[3]

  • Motif 1: The Peptide Backbone Mimic (

    
    ) 
    The acetyl amine (
    
    
    
    ) donates a proton to the terminal amide oxygen (
    
    
    ) of a translationally related molecule. This forms an infinite chain running parallel to the a-axis.
    • Notation:

      
      
      
    • Significance: This mimics the

      
       interaction seen in extended 
      
      
      
      -strands.
  • Motif 2: The Amide-Amide Ribbon (

    
    ) 
    The terminal amide (
    
    
    
    ) forms intermolecular bonds with adjacent terminal amides.
    • Notation:

      
      
      
    • Geometry: The translational repeat distance is approx 5.5 Å, consistent with the a-axis length.

H-Bond Geometry Table

The following values represent the optimal geometry for the D-isomer lattice.

Interaction (

)

Distance (Å)

(°)
Type

2.85 - 2.90160 - 170Intermolecular (Chain)

2.92 - 2.98155 - 165Intermolecular (Layer)

3.30 - 3.40120 - 130Weak / Aux (Stabilizing)

Part 3: Visualization of Structural Logic

Hydrogen Bond Topology Diagram

This diagram illustrates the donor-acceptor flow that creates the supramolecular "ladder" structure in the crystal.

HBondNetwork cluster_mol1 Molecule A (x, y, z) cluster_mol2 Molecule B (x+1, y, z) cluster_mol3 Molecule C (x, y+1, z) N_Ac N(Acetyl) Donor O_Term_B O(Amide)' N_Ac->O_Term_B C(5) Chain Intermolecular O_Ac O(Acetyl) Acceptor N_Term N(Amide) Donor O_Ac_C O(Acetyl)'' N_Term->O_Ac_C Layer Stacking Intermolecular O_Term O(Amide) Acceptor N_Ac_B N(Acetyl)' N_Term_C N(Amide)'' Legend Green: Backbone Chain | Yellow: Layer Interaction

Caption: Topology of the H-bond network showing the C(5) chain propagation along the a-axis and layer stacking.

Part 4: Experimental Methodology

Synthesis of this compound

Direct acetylation of D-alaninamide is preferred to avoid racemization.

Reagents:

  • D-Alaninamide HCl (Start Material)

  • Acetic Anhydride (

    
    )
    
  • Triethylamine (TEA)

  • Dichloromethane (DCM) - Solvent

Protocol:

  • Neutralization: Suspend 10 mmol D-Alaninamide HCl in 50 mL dry DCM. Add 11 mmol TEA dropwise at 0°C to liberate the free amine.

  • Acetylation: Add 11 mmol Acetic Anhydride dropwise over 20 minutes, maintaining temperature at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Workup: Wash organic phase with 1M HCl (remove unreacted amine), then Sat. NaHCO3 (remove acid), then Brine.

  • Drying: Dry over anhydrous

    
    , filter, and evaporate in vacuo.
    
Crystallization Workflow

To obtain X-ray quality single crystals, a slow evaporation method is required.

Crystallization Start Crude Ac-D-Ala-NH2 Solvent Dissolve in MeOH/H2O (9:1) Conc: 50 mg/mL Start->Solvent Filter Microfiltration (0.22 µm PTFE) Solvent->Filter Vessel Vial in Dust-Free Chamber Temp: 18°C Filter->Vessel Nucleation Slow Evaporation (5-7 Days) Vessel->Nucleation Harvest Harvest Crystals (Prismatic/Needles) Nucleation->Harvest

Caption: Controlled crystallization workflow utilizing binary solvent evaporation to minimize defects.

Part 5: Applications in Drug Development

Peptidomimetics

Ac-D-Ala-NH₂ is a "minimalist" peptidomimetic. Its crystal structure validates the geometric parameters used in computational docking studies for:

  • Protease Inhibitors: D-amino acids resist enzymatic degradation. Understanding the H-bond geometry allows for the design of inhibitors that bind tightly to catalytic sites without being cleaved.

  • Foldamers: The

    
     chain motif observed in the crystal is a template for designing synthetic foldamers that adopt predictable secondary structures in solution.
    
Solubility & Stability

The high density of intermolecular hydrogen bonds (calculated packing density ~1.25 g/cm³) contributes to the high melting point (~162°C) and stability of the crystal lattice. This data is vital for:

  • Formulation: Predicting the shelf-life and moisture sensitivity of peptide-based drugs.

  • Co-crystal Engineering: The amide groups are excellent "supramolecular synthons" for forming co-crystals with carboxylic acid-containing APIs to improve their solubility.

References

  • Acta Crystallographica (Structure of L-Isomer): Puliti, R., & Mattia, C. A. (1995). N-Acetylglycyl-L-alaninamide and N-Acetyl-L-alanyl-L-alaninamide. Acta Crystallographica Section C.

  • Graph Set Analysis: Etter, M. C. (1990).[3][4] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research.

  • Peptide Hydrogen Bonding: Gorbitz, C. H. (2004). N-Acetyl-L-alanine.[5] Acta Crystallographica Section E.

  • PubChem Compound Summary: N-Acetyl-L-alaninamide. (Used for physicochemical property verification).[2][6]

Sources

Methodological & Application

Application Note: High-Purity Isolation and Chiral Resolution of N-alpha-Acetyl-D-alaninamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the complete purification lifecycle of N-alpha-Acetyl-D-alaninamide , from crude synthesis cleanup to final enantiomeric polishing.

Introduction & Physicochemical Context

This compound (N-Ac-D-Ala-NH


) is a small, polar molecule often utilized as a model for protein backbone dynamics in biophysical studies (NMR, vibrational spectroscopy) and as a specific metabolite in pharmacological profiling (e.g., related to D-alanine metabolism or Lacosamide pathways).
The Purification Challenge

Isolating this molecule presents three distinct chromatographic hurdles:

  • High Polarity: The presence of both an acetyl group and a primary amide results in high water solubility (LogP < 0), leading to poor retention on standard C18 alkyl chains ("phase collapse").

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, necessitating low-UV detection (205–210 nm), which restricts solvent choices.
    
  • Enantiomeric Purity: Differentiating the D-isomer from the L-isomer (a common impurity from racemization during acetylation) requires highly specific chiral recognition mechanisms.

Method Development Strategy

The purification workflow is divided into two phases: Achiral Purification (removing chemical impurities) and Chiral Polishing (ensuring enantiomeric excess,


).
Strategic Decision Matrix

The following logic flow dictates the column and mode selection based on the crude sample's state.

ColumnSelection Start Crude N-Ac-D-Ala-NH2 CheckPurity Chemical Purity Check (RP-HPLC) Start->CheckPurity PolarityIssue Retained on C18? CheckPurity->PolarityIssue HighAq Use Polar-Embedded C18 (100% Aqueous Stable) PolarityIssue->HighAq Yes (Preferred) HILIC Use HILIC Mode (Amide/Silica) PolarityIssue->HILIC No (Too Polar) CheckChiral Chiral Purity Check HighAq->CheckChiral HILIC->CheckChiral Selector Selector Choice CheckChiral->Selector Teico Teicoplanin (Chirobiotic T) Best for N-Ac Amino Acids Selector->Teico Blocked Amine Crown Crown Ether (Only if free amine exists) Selector->Crown Free Amine

Figure 1: Decision matrix for stationary phase selection. High polarity necessitates aqueous-stable RP phases or HILIC.

Protocol A: Achiral Purity & Preparative Cleanup (RP-HPLC)

Objective: Remove salts, unreacted acetic anhydride, and D-alanine (hydrolysis product). Mechanism: Hydrophobic interaction with polar-embedded shielding.

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Agilent Zorbax SB-Aq or Phenomenex Synergi Hydro-RP (C18 with polar end-capping).

    • Why: Standard C18 columns suffer from "dewetting" in 100% aqueous mobile phases required to retain this polar analyte. Polar-embedded phases remain fully wetted.

  • Dimensions:

    • Analytical: 4.6 × 150 mm, 5 µm.

    • Preparative: 21.2 × 150 mm, 5–10 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Potassium Phosphate (pH 2.5).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Note: pH 2.5 suppresses the ionization of residual carboxylates (impurities), improving their peak shape.

  • Gradient: 0% B for 5 min (isocratic hold to trap polar amide), then 0–20% B over 15 min.

  • Flow Rate: 1.0 mL/min (Analytical) / 20.0 mL/min (Prep).

  • Detection: UV @ 210 nm.

  • Temperature: 25°C.

Step-by-Step Execution
  • Equilibration: Flush column with 100% Solvent A for 20 column volumes to ensure phase wetting.

  • Sample Loading: Dissolve crude solid in 100% Solvent A (Water). Do not use DMSO or Methanol as diluents, as they will cause solvent breakthrough of the polar analyte.

  • Fraction Collection: Collect the major peak (typically eluting early, k' ≈ 1–2).

  • Desalting: If phosphate buffer is used, fractions must be desalted (e.g., using a flash C18 cartridge with water/ethanol) or lyophilized if volatile buffers (Formic Acid) are substituted.

Protocol B: Chiral Resolution (Enantiomeric Purity)

Objective: Quantify and remove N-alpha-Acetyl-L-alaninamide. Mechanism: Teicoplanin-based macrocyclic glycopeptide interaction.

Scientific Rationale

While polysaccharide columns (Amylose/Cellulose) are popular, Teicoplanin (Chirobiotic T) is the "Gold Standard" for N-acetylated amino acids.[1] The acetyl group fits precisely into the antibiotic's binding pocket, forming hydrogen bonds that differ significantly between D and L enantiomers.

Chromatographic Conditions[1][3]
  • Column: Astec CHIROBIOTIC™ T (Teicoplanin Bonded Phase).[1]

  • Mode: Reversed Phase (compatible with prep scale-up).[2]

  • Mobile Phase: Water : Methanol (40 : 60 v/v).

    • Optimization: If retention is too low, increase Water content.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Selectivity (

    
    ):  Typically > 1.3 for N-acetyl-alanine derivatives.
    
System Suitability Test (SST)

Before running valuable samples, validate the system:

Parameter Acceptance Criteria Corrective Action

| Resolution (


)  | > 1.5 (Baseline) | Decrease flow rate; lower Temp to 15°C. |
| Tailing Factor  | < 1.3 | Check pH; Replace guard column. |
| Retention Time (

)
| RSD < 1.0% | Re-equilibrate column (Teicoplanin equilibrates slowly). |

Preparative Workflow & Data Summary[4][7][8]

The following diagram illustrates the complete purification lifecycle, ensuring traceability and purity.

Workflow Crude Crude Synthesis Mix (D-Ala, Ac2O, Salts) PrepRP Prep RP-HPLC (Zorbax SB-Aq) Remove Salts/Reagents Crude->PrepRP High Load QC_Achiral QC: Chemical Purity (>98% Area) PrepRP->QC_Achiral Fraction Analysis ChiralPrep Chiral Prep HPLC (Chirobiotic T) Separate D vs L QC_Achiral->ChiralPrep If L-isomer > 0.5% Lyophilization Lyophilization (Freeze Drying) QC_Achiral->Lyophilization If L-isomer < 0.5% ChiralPrep->Lyophilization Pure Fractions FinalQC Final QC (NMR, Chiral HPLC) Lyophilization->FinalQC

Figure 2: Complete purification workflow from crude synthesis to isolated pure compound.

Troubleshooting Guide

Issue 1: Peak Splitting or Broadening
  • Cause: Sample solvent incompatibility. Injecting a sample dissolved in 50% MeOH onto a 100% Aqueous column causes the "strong" solvent to carry the analyte down the column faster than the mobile phase.

  • Fix: Dissolve the sample in the starting mobile phase (100% Water or Buffer).

Issue 2: Baseline Drift at 210 nm
  • Cause: UV Cutoff of solvents. Methanol absorbs significantly below 210 nm.

  • Fix: Use Acetonitrile (UV cutoff < 190 nm) instead of Methanol for the Achiral RP-HPLC step. For Chiral steps where Methanol is required, ensure high-grade (HPLC/Gradient grade) solvent is used and reference the detector against the mobile phase.

Issue 3: Loss of Retention on C18
  • Cause: Phase collapse (dewetting) of the hydrophobic ligands.

  • Fix: Switch to a Polar-Embedded group (e.g., Amide-C18) or flush the column with 50% Organic to re-wet, then equilibrate.

References

  • Sigma-Aldrich. (2023).[3] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Focuses on Teicoplanin/Chirobiotic T mechanisms).

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. (General strategies for N-blocked amino acids).

  • SIELC Technologies. (2018). Separation of D-Alanine on Newcrom R1 HPLC column. (Demonstrates RP-HPLC of small polar amino acids).

  • PubChem. (2023). N-acetyl-D-alanine | C5H9NO3.[4][5] (Physicochemical data supporting solubility and buffer choices).

  • TCI Chemicals. (2023). Marfey's Reagent for Chiral Derivatization. (Alternative method if direct chiral HPLC fails).

Sources

Application Notes & Protocols: N-α-Acetyl-D-alaninamide as a Model Substrate for Enzymatic Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the utilization of N-α-Acetyl-D-alaninamide as a model substrate in enzymatic assays. With its structural similarity to key bacterial cell wall components, this substrate is particularly valuable for characterizing enzymes involved in peptidoglycan metabolism, such as D-alanyl-D-alanine carboxypeptidases and D-amino acid amidases. Herein, we elucidate the scientific rationale for its use, present a robust, adaptable protocol for a coupled enzymatic assay, and offer insights into data analysis and interpretation.

Introduction: The Significance of a Peptidoglycan Mimic

The bacterial cell wall is a fortress, and at the heart of its structural integrity lies peptidoglycan (PG), a polymer of sugars and amino acids.[1][2] A critical component of many bacterial PG precursors is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus, which is essential for the cross-linking reactions that give the cell wall its strength.[3][4] Enzymes that synthesize and modify this structure, such as transpeptidases and carboxypeptidases, are prime targets for antibiotics.[3][5]

Studying these enzymes in vitro, however, can be challenging due to the complexity and insolubility of their natural, polymeric substrates.[6] This necessitates the use of simpler, soluble, synthetic substrates that mimic the key structural features of the natural target. N-α-Acetyl-D-alaninamide serves as an excellent model substrate for several reasons:

  • Structural Analogy: It mimics the N-acetylated D-amino acid amide structure found in bacterial cell wall components. The N-acetylation provides a degree of protection and specificity, while the D-alanine amide is the target for hydrolysis by specific peptidases or amidases.

  • Solubility and Purity: As a small, synthetic molecule, it can be prepared in high purity and is readily soluble in aqueous buffers, facilitating homogenous enzyme kinetics studies.[6]

  • Versatility in Assay Design: The product of its hydrolysis, D-alaninamide or D-alanine (depending on the enzyme), can be readily detected using a variety of downstream enzymatic or chemical methods.

This guide will focus on its application in characterizing enzymes that cleave the amide bond, releasing D-alanine, a reaction that can be coupled to a sensitive colorimetric detection system.

Target Enzyme Classes

N-α-Acetyl-D-alaninamide is a suitable substrate for investigating several classes of enzymes, including:

  • D-Alanyl-D-Alanine Carboxypeptidases (DD-Carboxypeptidases, EC 3.4.16.4): These enzymes are crucial in the final stages of peptidoglycan synthesis, where they cleave the terminal D-alanine from the pentapeptide precursor.[1][7] While the natural substrate is more complex, N-α-Acetyl-D-alaninamide can serve as a simple analog to probe the active site and assess inhibitor efficacy.

  • D-Amino Acid Amidases/Amide Hydrolases: This broader class of enzymes specifically hydrolyzes amide bonds of D-amino acid amides.[8] N-α-Acetyl-D-alaninamide is an ideal substrate for discovering and characterizing novel enzymes of this type from various biological sources.

  • N-acetylmuramyl-L-alanine amidases (EC 3.5.1.28): These enzymes cleave the bond between N-acetylmuramic acid and L-alanine in peptidoglycan.[9] While N-α-Acetyl-D-alaninamide is not the primary substrate, it could be used in comparative studies or to probe the specificity of the enzyme's active site.

Principle of the Coupled Enzymatic Assay

The protocol described below is a two-step coupled enzymatic assay. This method enhances sensitivity and allows for continuous or endpoint measurements using a standard spectrophotometer.

  • Primary Enzymatic Reaction: The enzyme of interest (e.g., a D-amino acid amidase) hydrolyzes N-α-Acetyl-D-alaninamide, releasing N-acetyl-D-alanine and ammonia, or in the case of a peptidase that cleaves the internal amide bond, it would release acetate and D-alaninamide. For the purpose of this protocol, we will assume the enzyme releases D-alanine.

  • Secondary Detection Reaction: The released D-alanine is then used as a substrate by D-Amino Acid Oxidase (DAAO). DAAO oxidizes D-alanine, producing pyruvate, ammonia, and hydrogen peroxide (H₂O₂).[10][11]

  • Colorimetric Readout: The H₂O₂ produced is used by Horseradish Peroxidase (HRP) to oxidize a chromogenic substrate (e.g., o-Phenylenediamine, OPD), resulting in a colored product that can be quantified by measuring its absorbance.[11] The intensity of the color is directly proportional to the amount of D-alanine released.

Visualizing the Assay Workflow

Assay_Workflow cluster_primary Primary Reaction cluster_secondary Secondary (Detection) Reaction Substrate N-α-Acetyl-D-alaninamide Enzyme Enzyme of Interest (e.g., D-Amidase) Substrate->Enzyme 1. Hydrolysis Product2 D-Alaninamide Enzyme->Product2 Product1 N-Acetyl Group DAAO D-Amino Acid Oxidase (DAAO) Product2->DAAO 2. Oxidation H2O2 H₂O₂ DAAO->H2O2 HRP Horseradish Peroxidase (HRP) Chromogen_ox Colored Product (Abs @ 492 nm) HRP->Chromogen_ox H2O2->HRP 3. Chromogen_red Chromogenic Substrate (e.g., OPD) Chromogen_red->HRP

Caption: Workflow of the coupled enzymatic assay.

Detailed Experimental Protocol

This protocol is adapted from a similar assay for N-Acetylglycyl-D-alanine and should be optimized for your specific enzyme and laboratory conditions.[11]

Required Materials

Reagents:

  • N-α-Acetyl-D-alaninamide (Substrate)

  • Enzyme of Interest (purified or as a cell lysate)

  • D-Amino Acid Oxidase (DAAO) from porcine kidney or a recombinant source

  • Horseradish Peroxidase (HRP), Type VI or equivalent

  • o-Phenylenediamine dihydrochloride (OPD) or another suitable HRP substrate

  • D-Alanine (for standard curve)

  • Sodium Phosphate Buffer (100 mM, pH 8.0)

  • Sulfuric Acid (H₂SO₄), 2 M (Stop Solution)

  • Bovine Serum Albumin (BSA) (optional, as an enzyme stabilizer)

Equipment:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 492 nm

  • Incubator set to 37°C

  • Standard laboratory pipettes and sterile consumables

  • pH meter

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 8.0): Prepare solutions of 100 mM Na₂HPO₄ and 100 mM NaH₂PO₄. Titrate the NaH₂PO₄ solution with the Na₂HPO₄ solution until the pH reaches 8.0.

  • Substrate Stock Solution (100 mM): Dissolve an appropriate amount of N-α-Acetyl-D-alaninamide in Phosphate Buffer. Store at -20°C in aliquots.

  • D-Alanine Standard Stock Solution (10 mM): Accurately weigh and dissolve D-alanine in Phosphate Buffer to a final concentration of 10 mM. Store at -20°C.

  • DAAO/HRP/OPD Detection Reagent (Prepare Fresh):

    • Caution: OPD is a potential mutagen and is light-sensitive. Handle with appropriate personal protective equipment and protect from light.

    • In a light-protected tube, dissolve 5 mg of OPD in 10 mL of Phosphate Buffer.

    • Add 10 µL of HRP solution (1 mg/mL in Phosphate Buffer).

    • Add 50 µL of DAAO solution (5 U/mL in Phosphate Buffer).

    • Mix gently and use immediately.

Assay Procedure
  • Prepare D-Alanine Standards: Create a standard curve by performing serial dilutions of the 10 mM D-Alanine Standard Stock Solution in Phosphate Buffer. Typical concentrations range from 0 to 1 mM.

  • Set up the Microplate:

    • Standards: Add 50 µL of each D-alanine standard dilution to separate wells.

    • Samples: Add 50 µL of your sample containing the enzyme of interest to other wells.

    • Substrate Addition: To all standard and sample wells, add 50 µL of a working solution of N-α-Acetyl-D-alaninamide (e.g., 20 mM in Phosphate Buffer for a final concentration of 10 mM).

    • Controls:

      • Blank (No Enzyme): 50 µL Phosphate Buffer + 50 µL Substrate working solution.

      • No Substrate Control: 50 µL Enzyme sample + 50 µL Phosphate Buffer.

  • Primary Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 100 µL of the freshly prepared DAAO/HRP/OPD Detection Reagent to all wells.

    • Incubate at 37°C for 30 minutes, protected from light. A yellow-orange color will develop.

  • Stop Reaction: Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction. The color will intensify and stabilize.

  • Read Absorbance: Measure the absorbance at 492 nm using a microplate reader.

Data Analysis and Interpretation

Standard Curve
  • Subtract the absorbance of the blank (0 mM D-alanine) from all standard absorbance values.

  • Plot the corrected absorbance values (Y-axis) against the corresponding D-alanine concentrations (X-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).

Calculating Enzyme Activity
  • Subtract the absorbance of the appropriate control (e.g., no substrate control) from your sample absorbance values.

  • Use the equation from the standard curve to calculate the concentration of D-alanine produced in your samples.

    • [D-alanine] (mM) = (Corrected Absorbance - c) / m

  • Calculate the enzyme activity. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

    Activity (U/mL) = ([D-alanine] (mM) * Total Reaction Volume (mL)) / (Incubation Time (min) * Enzyme Volume (mL))

Determining Kinetic Parameters

To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), the assay should be run with varying concentrations of the N-α-Acetyl-D-alaninamide substrate.[12][13]

  • Set up the assay as described above, but use a range of final substrate concentrations (e.g., 0.1 to 20 mM).

  • Measure the initial reaction velocity (v) at each substrate concentration. This requires taking measurements at several time points to ensure linearity.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

    v = (Vₘₐₓ * [S]) / (Kₘ + [S])

Table 1: Example Data for Kinetic Parameter Determination

[Substrate] (mM)Initial Velocity (µM/min)
0.1Experimental Value
0.5Experimental Value
1.0Experimental Value
2.5Experimental Value
5.0Experimental Value
10.0Experimental Value
20.0Experimental Value

This table should be populated with your experimental data.

Troubleshooting and Considerations

  • High Background: If the blank control shows high absorbance, the OPD reagent may have degraded. Always prepare it fresh and protect it from light.

  • Low Signal: The enzyme concentration may be too low, or the incubation time too short. Optimize these parameters. The activity of DAAO or HRP could also be compromised; ensure they are stored correctly.

  • Non-linear Reaction: If the reaction rate is not linear over time, the enzyme may be unstable under the assay conditions, or the substrate may be rapidly depleted. Reduce the enzyme concentration or shorten the incubation time.

  • Self-Validating System: The inclusion of a D-alanine standard curve in every experiment is crucial. It validates the performance of the detection system (DAAO, HRP, OPD) and ensures accurate quantification, making the protocol a self-validating system.

Conclusion

N-α-Acetyl-D-alaninamide is a valuable and versatile tool for the study of enzymes involved in bacterial cell wall metabolism. Its use as a soluble, synthetic mimic of natural peptidoglycan components allows for robust and reproducible characterization of enzyme activity and kinetics. The coupled assay protocol provided here offers a reliable and sensitive method for these investigations, paving the way for a deeper understanding of bacterial physiology and the development of novel antimicrobial agents.

References

  • Pollegioni, L., Piubelli, L., & Molla, G. (2013). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology, 1073, 133–147. Available at: [Link]

  • Mrksich Group. (n.d.). Determination of Kinetic Parameters for Interfacial Enzymatic Reactions on Self-Assembled Monolayers. Available at: [Link]

  • Shchannikova, M. P., et al. (2021). Chemical synthesis of peptidoglycan mimetic–disaccharide-tetrapeptide conjugate and its hydrolysis by bacteriophage T5, RB43 and RB49 L-alanyl-D-glutamate peptidases. PeerJ, 9, e11425. Available at: [Link]

  • Rathore, D. (2011). Key Aspects of Enzyme Activity and Steady-State Kinetics. BioProcess International. Available at: [Link]

  • University of Washington. (2013). Enzyme Kinetics. Available at: [Link]

  • Martinez-Martinez, I., et al. (2021). Revisiting D‐Acylases for D‐Amino Acid Production. Chemistry – A European Journal, 27(49), 12519-12529. Available at: [Link]

  • Lin, Y.-F., et al. (2005). Purification, characterization, gene cloning and nucleotide sequencing of D-stereospecific amino acid amidase from soil bacterium: Delftia acidovorans. Journal of Industrial Microbiology and Biotechnology, 32, 567–574. Available at: [Link]

  • UniProt. (n.d.). D-alanyl-D-alanine carboxypeptidase - Streptomyces sp. (strain R61). Available at: [Link]

  • Plapp, B. V. (1982). Kinetics of native and modified liver alcohol dehydrogenase with coenzyme analogues: isomerization of enzyme-nicotinamide adenine dinucleotide complex. Biochemistry, 21(25), 6436-6444. Available at: [Link]

  • Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2). Available at: [Link]

  • Benedetti, E., et al. (1976). Structure of N-acetyl-D-alanyl-D-alanine hydrate. An analogue of the COOH-terminal segment of peptidoglycan of bacterial cell walls. The Journal of Biological Chemistry, 251(10), 2857-2863. Available at: [Link]

  • Scheffers, D.-J., & Pinho, M. G. (2005). Bacterial cell wall synthesis: new insights from localization studies. Microbiology and Molecular Biology Reviews, 69(4), 585-607. Available at: [Link]

  • Okamoto, S., et al. (2006). Enzymatic formation of anandamide. Journal of Biochemistry, 140(2), 159-165. Available at: [Link]

  • Perkins, H. R., & Nieto, M. (1974). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Annals of the New York Academy of Sciences, 235, 348-363. Available at: [Link]

  • Glycopedia. (n.d.). Peptidoglycan Molecular Structure. Available at: [Link]

  • D'Este, E., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Catalysts, 10(5), 523. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and use of N-acetyl-α-amino acids. Available at: [Link]

  • Castro, H., et al. (2016). Peptidoglycan Muropeptides: Release, Perception, and Functions as Signaling Molecules. Frontiers in Microbiology, 7, 1284. Available at: [Link]

  • Yellol, J., et al. (1980). Purification and properties of the D-alanyl-D-alanine carboxypeptidase of Bacillus coagulans NCIB 9365. European Journal of Biochemistry, 105(2), 349-360. Available at: [Link]

  • Vanderwinkel, E., et al. (1995). The human and mammalian N-acetylmuramyl-L-alanine amidase: distribution, action on different bacterial peptidoglycans, and comparison with the human lysozyme activities. Biochemical and Molecular Medicine, 54(1), 26-32. Available at: [Link]

  • Kumar, A., & Böttcher, T. (2021). Breaking down the cell wall: strategies for antibiotic discovery targeting bacterial transpeptidases. Future Medicinal Chemistry, 13(12), 1085-1104. Available at: [Link]

  • Wikipedia. (n.d.). Peptidoglycan. Available at: [Link]

  • Dorr, T., et al. (2019). Elucidating Peptidoglycan Structure: An Analytical Toolset. Trends in Microbiology, 27(7), 633-646. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Liu, B., et al. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Frontiers in Chemistry, 8, 627885. Available at: [Link]

Sources

Application Note: N-alpha-Acetyl-D-alaninamide as a Structural Probe in Ligand Binding Studies

[1]

Executive Summary

N-alpha-Acetyl-D-alaninamide represents a critical class of "minimalist" ligand probes used in high-precision Structure-Activity Relationship (SAR) studies.[1] While its carboxylate analog (N-Acetyl-D-Alanine) is the canonical ligand for glycopeptide antibiotics (e.g., Vancomycin), the amide derivative serves a distinct and vital role: it acts as a deletion analogue to quantify the energetic contribution of electrostatic interactions and hydrogen bonding networks.[1]

This guide details the application of this compound in:

  • Antibiotic Mechanism of Action: Dissecting the thermodynamics of the Vancomycin "carboxylate anchor."

  • Chiral Recognition Studies: Serving as a model guest for Cyclodextrin host-guest thermodynamics.

  • Enzymatic Profiling: Acting as a specific substrate for D-stereospecific amidohydrolases.

Scientific Background & Mechanism[1][2][3][4]

The "Deletion Analogue" Concept

In rational drug design, understanding why a ligand binds is as important as the binding affinity itself. This compound is structurally identical to the C-terminal residue of the bacterial cell wall precursor (D-Ala-D-Ala), with one critical modification: the terminal carboxylate (


1
  • The Control: N-Acetyl-D-Alanine (Acid)

    
     High Affinity Binding (via Salt Bridge/H-bonds).[1]
    
  • The Probe: this compound (Amide)

    
     Low/Null Affinity.[1]
    

By comparing the binding thermodynamics (

C-terminal salt bridge1
Visualization of the Specificity Filter

BindingMechanismReceptorReceptor(Vancomycin/Ristocetin)Complex_StrongHigh Affinity Complex(Salt Bridge Formed)Receptor->Complex_Strong+ Ligand AComplex_WeakTransient/Null Complex(Steric Clash/No Salt Bridge)Receptor->Complex_Weak+ Ligand BLigand_AcidLigand A: Acid(N-Ac-D-Ala-OH)Anionic (-)Ligand_Acid->Complex_Strong3 H-BondsElectrostatic LockLigand_AmideLigand B: Amide(N-Ac-D-Ala-NH2)Neutral (0)Ligand_Amide->Complex_WeakLoss of ChargeLoss of Affinity

Application I: Thermodynamic Dissection via Isothermal Titration Calorimetry (ITC)

This protocol describes how to use this compound to determine the "Cost of Neutrality" in the Vancomycin binding pocket.[1]

Experimental Rationale

Vancomycin binds D-Ala-D-Ala peptides with

1

11
Protocol: Low-Affinity/Displacement ITC[1]

Objective: Quantify the binding constant (

Materials:

  • Instrument: MicroCal PEAQ-ITC (or equivalent).[1]

  • Ligand: this compound (dissolved to 50 mM).

  • Receptor: Vancomycin HCl (dissolved to 1 mM).[1]

  • Buffer: 50 mM Sodium Citrate, 100 mM NaCl, pH 5.0 (Critical: Citrate minimizes dimerization artifacts).[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve this compound in the exact same buffer as the Vancomycin to prevent heat of dilution artifacts.

    • pH Check: Verify pH of both solutions is 5.0 ± 0.05. The amide does not buffer; adjust carefully.

  • Direct Titration (High Concentration):

    • Cell: Vancomycin (1 mM).[1]

    • Syringe: this compound (50 mM).

    • Injection Profile: 1 x 0.4 µL (dummy), followed by 19 x 2.0 µL injections.

    • Spacing: 150 seconds between injections.

  • Displacement Assay (If Direct Binding is Undetectable):

    • Rationale: If the amide binds too weakly to generate heat, use it to compete against a known binder (e.g., N-Ac-D-Ala).[1]

    • Cell: Vancomycin (0.1 mM) + this compound (Saturation levels, e.g., 50 mM).[1]

    • Syringe: N-Acetyl-D-Ala-D-Ala (Strong binder, 1 mM).[1]

    • Analysis: If the amide binds, the apparent

      
       of the strong binder will increase. If the 
      
      
      remains unchanged, the amide has zero affinity.

Data Interpretation: | Ligand | Kd (Approx) |

N-Ac-D-Ala-NH₂>100 mM / ND~0Loss of Salt Bridge = Loss of Binding1

Application II: NMR Chemical Shift Perturbation (CSP)

When binding is too weak for ITC, NMR is the ultimate validation tool. This protocol maps the interaction surface.

Protocol: 1H-NMR Titration[1]

Objective: Detect transient interactions between the amide ligand and the receptor backbone.

Materials:

  • Solvent: 90% H₂O / 10% D₂O (buffered to pH 5.0).[1]

  • Receptor: 500 µM Vancomycin.

  • Ligand: 100 mM stock of this compound.

Workflow:

  • Reference Spectrum: Acquire a 1D 1H-NMR spectrum of 500 µM Vancomycin (Water suppression: WATERGATE or excitation sculpting). Focus on the amide region (6.0 - 9.0 ppm) .[1]

  • Titration: Add the ligand in steps to achieve molar ratios of 1:1, 1:10, 1:50, and 1:100.

  • Observation:

    • Track the chemical shifts of the Vancomycin amide protons (specifically residues w2, w3, w4 which line the binding pocket).[1]

    • Positive Result: Shift in ppm > 0.05.

    • Negative Result (Expected for Amide): No change in chemical shift, confirming that without the carboxylate, the ligand cannot occupy the pocket even at high concentrations.[1]

Application III: Enzymatic Assay (D-Aminoacylase)

This compound is a specific substrate for D-Aminoacylase , an enzyme used industrially for the production of pure D-amino acids.[1]

Reaction Scheme
1
Kinetic Assay Protocol
  • Substrate Prep: Prepare 0.5 mM to 50 mM this compound in 50 mM Phosphate Buffer (pH 7.5).

  • Enzyme Addition: Add purified D-Aminoacylase (0.1 U/mL).

  • Detection (Ninhydrin Method):

    • The product (D-Alaninamide) has a free primary amine; the substrate does not (acetylated).[1]

    • Aliquot reaction mix at t=0, 5, 10, 15 min.[1]

    • React with Ninhydrin reagent at 95°C for 5 mins.

    • Measure Absorbance at 570 nm.[2]

  • Analysis: Plot Initial Velocity (

    
    ) vs. Substrate Concentration 
    
    
    to determine
    
    
    and
    
    
    using the Michaelis-Menten equation.[1]

Workflow Visualization

ExperimentalWorkflowcluster_ApplicationsExperimental PathwaysStartStart: this compoundApp1Ligand Binding (ITC/NMR)(Vancomycin Model)Start->App1App2Enzymatic Kinetics(D-Aminoacylase)Start->App2DecisionBinding Detected?App1->DecisionTitrationResult_EnzDetermine Km/VmaxSubstrate SpecificityApp2->Result_EnzNinhydrin AssayResult_WeakCalculate Kd (Weak)Determine H-Bond EnergyDecision->Result_WeakYes (Shift/Heat)Result_NullConfirm 'Null' BinderValidate Carboxylate RoleDecision->Result_NullNo (Flatline)

References

  • Loll, P. J., Bevivino, A. E., Korty, B. D., & Axelsen, P. H. (1999).[1] Vancomycin Binding to Low-Affinity Ligands: Delineating a Minimum Set of Interactions Necessary for High-Affinity Binding. Journal of Medicinal Chemistry, 42(22), 4714–4719.[1][3] Significance: Defines the thermodynamic baseline for D-Ala derivatives binding to Vancomycin.[1]

  • Rekharsky, M. V., & Inoue, Y. (1998).[1] Complexation Thermodynamics of Cyclodextrins. Chemical Reviews, 98(5), 1875–1918.[1] Significance: Comprehensive review of chiral recognition thermodynamics including alaninamide derivatives.[1]

  • McPhail, D., & Cooper, A. (1997).[1] Thermodynamics and kinetics of dissociation of ligand-induced dimers of vancomycin antibiotics. Journal of the Chemical Society, Faraday Transactions, 93, 2283-2289.[1][3] Significance: Establishes ITC protocols for glycopeptide dimerization and ligand binding.[1]

  • Slama, I., et al. (2002).[1] Displacement study on a vancomycin-based stationary phase using N-acetyl-D-alanine as a competing agent.[1] Journal of Chromatographic Science, 40(2), 83-86.[1] Significance: Demonstrates the use of D-Ala derivatives in competitive binding assays on solid supports.[1]

Troubleshooting & Optimization

Technical Support Center: Resolving Baseline Noise in N-alpha-Acetyl-D-alaninamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of N-alpha-Acetyl-D-alaninamide. A stable baseline is fundamental for accurate quantification and reliable results.[1] This guide provides a structured approach to identifying and resolving common causes of baseline noise, drawing from established chromatographic principles and field experience.

Part 1: Symptom & Root Cause Analysis

Baseline disturbances can manifest in several ways, each pointing towards different potential issues within your HPLC system.[2][3] Understanding the type of noise you are observing is the first step in effective troubleshooting.

Baseline Appearance Common Symptoms Probable Root Causes
High-Frequency Noise (Spikes) Sharp, random, or regular spikes in the baseline.Air bubbles in the mobile phase or detector flow cell[3][4][5], electrical interference[3], or a failing detector lamp.[2][6]
Low-Frequency Noise (Drift) A gradual, steady upward or downward slope of the baseline.Temperature fluctuations in the column or detector[3][6][7][8], changes in mobile phase composition[3][6], or column contamination.[3][6][9]
Irregular/Wandering Baseline A non-cyclical, erratic baseline without a consistent pattern.Mobile phase contamination[9][10][11], inadequate mobile phase mixing, or a dirty detector flow cell.[2]
Cyclical/Pulsating Noise Regular, repeating peaks or waves in the baseline.Pump-related issues such as worn seals, faulty check valves[9][12], or pressure fluctuations. The frequency of the noise often correlates with the pump stroke.[6][13]

Part 2: Systematic Troubleshooting Workflow

This section provides a logical, step-by-step approach to diagnosing and resolving the root cause of baseline noise. The following diagram illustrates the recommended troubleshooting path.

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for HPLC Baseline Noise cluster_Mobile_Phase Mobile Phase Checks cluster_Pump Pump System Checks cluster_Column Column Isolation cluster_Detector Detector Diagnostics Start Baseline Noise Observed Check_Mobile_Phase Step 1: Inspect Mobile Phase Start->Check_Mobile_Phase Check_Pump Step 2: Evaluate Pumping System Check_Mobile_Phase->Check_Pump If noise persists MP_Fresh Prepare fresh mobile phase Check_Mobile_Phase->MP_Fresh Isolate_Column Step 3: Isolate the Column Check_Pump->Isolate_Column If noise persists Pump_Purge Purge the pump Check_Pump->Pump_Purge Check_Detector Step 4: Investigate the Detector Isolate_Column->Check_Detector If noise persists Not_Resolved Issue Persists Check_Detector->Not_Resolved If noise persists Detector_Cell Flush detector cell Check_Detector->Detector_Cell Resolved Issue Resolved MP_Degas Degas thoroughly MP_Fresh->MP_Degas MP_Filter Filter mobile phase MP_Degas->MP_Filter MP_Filter->Resolved If noise resolves Pump_Seals Inspect pump seals Pump_Purge->Pump_Seals Pump_Valves Check valves Pump_Seals->Pump_Valves Pump_Valves->Resolved If noise resolves Remove_Column Replace column with a union Run_Blank Run blank gradient Remove_Column->Run_Blank Run_Blank->Resolved If noise resolves Detector_Lamp Check lamp intensity/age Detector_Cell->Detector_Lamp Detector_Lamp->Resolved If noise resolves

Caption: A step-by-step workflow for diagnosing HPLC baseline noise.

Part 3: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Mobile Phase Preparation and Handling

Q1: My baseline is drifting upwards during a gradient run. What is the most likely cause?

A1: An upwardly drifting baseline in a gradient run is often due to impurities in the mobile phase, especially in the weaker solvent (often water).[9][14] As the gradient progresses and the concentration of the stronger, organic solvent increases, these impurities can elute, causing the baseline to rise.[6]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared, high-purity water.[10][11][14]

    • Prepare Fresh Mobile Phase: Aqueous buffers are particularly susceptible to microbial growth, which can introduce contaminants.[12][14] It is best practice to prepare mobile phases fresh daily.[15]

    • Run a Blank Gradient: Run your gradient method without an injection. If the drift persists, the mobile phase is the likely culprit.[16]

    • Filter the Mobile Phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter to remove particulate matter.[15][17]

Q2: I'm observing sharp, random spikes in my baseline. What should I check first?

A2: Sharp, random spikes are most commonly caused by air bubbles in the system, particularly in the detector flow cell.[3][4][5]

  • Troubleshooting Steps:

    • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed.[3][10][11][16][18] In-line degassers are highly effective, but sparging with helium or sonication can also be used.[16]

    • Check for Leaks: Inspect all fittings and connections for leaks, as these can introduce air into the system.[10][19]

    • Purge the Pump: Purge the pump thoroughly to remove any trapped air bubbles.[19]

    • Increase Backpressure: Applying a small amount of backpressure to the detector outlet can help keep dissolved gases in solution and prevent bubble formation in the flow cell.[4]

HPLC System and Hardware

Q3: My baseline shows a regular, pulsating pattern that changes with the flow rate. What does this indicate?

A3: A regular, pulsating baseline that correlates with the flow rate is a strong indicator of a problem with the pump.[6][13] This can be due to a faulty check valve, worn pump seals, or air trapped in the pump head.[9][12]

  • Troubleshooting Steps:

    • Degas and Purge: As a first step, ensure the mobile phase is degassed and purge the pump to remove any air.[19]

    • Inspect Check Valves: Dirty or malfunctioning check valves are a common cause of pressure fluctuations and baseline noise.[9][16] Consult your instrument manual for instructions on cleaning or replacing them.

    • Check Pump Seals: Worn pump seals can lead to leaks and pressure instability.[9] If you notice salt buildup around the pump heads or visible leaks, the seals may need to be replaced.[14]

Q4: I've checked my mobile phase and pump, but the baseline is still noisy. What should I do next?

A4: If you've ruled out the mobile phase and pump, the next step is to isolate the column and then investigate the detector.

  • Troubleshooting Steps:

    • Isolate the Column: Replace the column with a union or a restriction capillary and run the mobile phase through the system.[6][9] If the baseline becomes stable, the column is the source of the noise. This could be due to contamination from previous samples or stationary phase bleed.[9][20]

      • Protocol for Column Flushing: If the column is contaminated, follow the manufacturer's instructions for cleaning. A general procedure is to flush with a series of solvents, starting with your mobile phase without buffer, then water, then a strong organic solvent like isopropanol or acetonitrile.

    • Investigate the Detector: If the noise persists even with the column removed, the issue is likely with the detector.

      • Flush the Flow Cell: A dirty flow cell can cause a wandering or noisy baseline.[2] Flush the cell with a strong, HPLC-grade solvent like methanol or isopropanol.[10]

      • Check the Lamp: An aging detector lamp can become unstable, leading to increased noise.[2][6][21] Most HPLC software allows you to check the lamp's energy output or usage hours. Replace the lamp if it is near the end of its lifespan.[21]

Method-Specific Considerations for this compound

Q5: Are there any specific considerations for the mobile phase when analyzing a small, polar compound like this compound?

A5: Yes. For small, polar analytes, you might be using a mobile phase with a high aqueous content.

  • Best Practices:

    • Buffer Preparation: Ensure any buffers are fully dissolved and the pH is stable.[2] Inconsistent buffer preparation can lead to baseline drift.

    • Preventing Microbial Growth: High aqueous mobile phases are prone to microbial growth. Prepare these fresh daily and filter them to prevent contamination that can cause baseline noise and column clogging.[12][14]

    • Temperature Control: Temperature fluctuations can significantly impact baseline stability, especially with sensitive detectors.[2][7][8][11] Using a column oven and ensuring a stable lab environment can minimize drift.[7][11]

Part 4: Preventive Maintenance for a Stable Baseline

Proactive maintenance is key to preventing baseline issues before they arise.

Component Preventive Action Frequency
Mobile Phase Always use HPLC-grade solvents and reagents.[10][15][17] Prepare aqueous buffers fresh daily.[15] Keep solvent bottles covered.Daily
Pump Regularly flush the system with water to remove buffer salts, especially before shutdown.[14][22]Daily
Column Use a guard column to protect the analytical column from contaminants.[10] Store the column in an appropriate solvent as recommended by the manufacturer.As needed
System Perform regular leak checks on all fittings.Weekly
Detector Monitor the detector lamp's performance and replace it proactively.As per manufacturer's recommendation

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. [Link]

  • How to Troubleshoot HPLC Baseline Drift Issues - Patsnap Eureka. [Link]

  • Mobile Phase Prep: Key Tips & Tricks - Phenomenex. [Link]

  • Preventing air bubbles in the HPLC system - Analytics-Shop. [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? : r/CHROMATOGRAPHY. [Link]

  • Shimadzu Baseline Disturbance. [Link]

  • Eliminating Baseline Problems - Agilent. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - pgeneral.com. [Link]

  • Bubbles in liquid chromatography analysis? Here's how to fix it_. [Link]

  • Guideline for Preparation of Mobile Phase Required for HPLC - Pharmaguideline. [Link]

  • HPLC Pain Points - Cytiva. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB. [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. [Link]

  • Important Hints for Daily Use of HPLC4. Base line fluctuation and Poor reproducibility. [Link]

  • Essential Precautions for HPLC Mobile Phase Handling and Use - Pharma Growth Hub. [Link]

  • Common Issues in HPLC Analysis - Medikamenter Quality Services. [Link]

  • Bubbles Forming When Using Inlet Filters for HPLC Mobile Phases - Tips & Suggestions. [Link]

  • Isolating Detector Noise: Part 1 - Separation Science. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. [Link]

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Overcoming aggregation issues with N-alpha-Acetyl-D-alaninamide at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-alpha-Acetyl-D-alaninamide. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges related to the solubility and aggregation of this compound, particularly at high concentrations.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with this compound.

Q1: My this compound solution is cloudy right after preparation. What does this mean? A: Cloudiness, or turbidity, is a primary visual indicator of aggregation or precipitation. It suggests that the compound has exceeded its solubility limit in the current solvent system, leading to the formation of colloidal particles or larger aggregates. This is a common issue when attempting to prepare high-concentration stock solutions.

Q2: What is the first and most critical step to improve the solubility of my lyophilized this compound? A: A systematic approach to initial solubilization is crucial.[1] Before dissolving the entire batch, test the solubility of a small aliquot.[1] Since this compound is a neutral, somewhat hydrophobic molecule, start with a minimal amount of a compatible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to fully dissolve the compound.[2][3][4] Then, slowly add your desired aqueous buffer to the dissolved concentrate while vortexing.[1] If the solution becomes cloudy, you have identified the approximate solubility limit in that co-solvent mixture.

Q3: Can I heat the solution to get my compound to dissolve? A: Gentle heating (e.g., to 30-40°C) can increase the rate of dissolution.[5] However, avoid excessive or prolonged heating, as it can potentially lead to the degradation of the amide bond, especially under strongly acidic or basic conditions. Always test thermal stability for your specific formulation.

Q4: Is aggregation reversible? A: Reversibility depends on the nature of the aggregates. Loosely-formed, non-covalent aggregates can often be redissolved by optimizing the solution conditions (e.g., adding a stronger solvent or a denaturant). However, tightly packed or conformationally altered aggregates may be more difficult to reverse. It is always preferable to prevent aggregation from occurring in the first place.

Part 2: In-Depth Troubleshooting Guides

Understanding the "Why": The Physicochemical Nature of this compound Aggregation

This compound is an acetylated amino acid amide. Its propensity to aggregate at high concentrations is driven by two primary forces:

  • Intermolecular Hydrogen Bonding: The amide groups in the backbone can form strong hydrogen bonds with each other, leading to self-association and the formation of ordered structures, similar to β-sheets in peptides.[1]

  • Hydrophobic Interactions: The alanine side chain (a methyl group) is hydrophobic. In aqueous solutions, these hydrophobic regions tend to cluster together to minimize their exposure to water, driving the aggregation process.[1]

Unlike a free amino acid, this compound has a capped N-terminus (acetyl group) and a C-terminal amide. This structure makes it a neutral molecule with limited ionizable groups under typical physiological pH, meaning its solubility is less influenced by pH-driven charge repulsion compared to peptides with free termini.[5][6] Therefore, strategies must focus on disrupting the hydrogen bonding and hydrophobic interactions.

Troubleshooting Workflow: A Systematic Approach

This workflow provides a logical sequence of steps to diagnose and resolve solubility and aggregation issues.

TroubleshootingWorkflow Start Start: Aggregation or Insolubility Observed Step1 Step 1: Re-evaluate Initial Dissolution - Use minimal organic co-solvent (DMSO, DMF)? - Add aqueous buffer slowly? Start->Step1 Begin Troubleshooting Step2 Step 2: Optimize Solvent System - Adjust pH (focus on stability, pH 5-8) - Increase co-solvent percentage Step1->Step2 Issue Persists Success Success: Clear, Stable Solution Step1->Success Resolved Step3 Step 3: Introduce Stabilizing Excipients - Screen additives like Arginine, Sucrose, or Polysorbates Step2->Step3 Issue Persists Step2->Success Resolved Step4 Step 4: Control Physical Parameters - Lower concentration - Optimize temperature (avoid extremes) - Minimize mechanical stress Step3->Step4 Issue Persists Step3->Success Resolved Step4->Success Resolved Failure Re-evaluate Formulation Goals - Is high concentration feasible? - Consider alternative delivery strategy. Step4->Failure Issue Persists

Caption: A decision tree for systematically troubleshooting aggregation issues.

Guide 1: Optimizing the Solution Environment

If initial solubilization fails, the next step is to modify the bulk solvent to make it more hospitable for this compound.

1.1. pH Adjustment: While this compound is largely neutral, extreme pH values can affect the stability of the amide bond through hydrolysis. It is generally advisable to maintain the pH of aqueous solutions within a stable range, typically pH 5-8. While pH shifts won't dramatically increase solubility through ionization as they would for a peptide with free termini, ensuring pH is controlled can prevent chemical degradation that might lead to insoluble byproducts.

1.2. Organic Co-solvents: These are often necessary for achieving high concentrations. They work by reducing the polarity of the aqueous environment, which weakens the hydrophobic interactions driving aggregation.

Co-SolventRecommended Starting % (v/v)Key Considerations
DMSO (Dimethyl Sulfoxide)1-10%Highly effective but can be incompatible with some cell-based assays at higher concentrations.[4]
DMF (N,N-Dimethylformamide)1-10%Good alternative to DMSO, especially for compounds with cysteine (not applicable here, but good practice).[4]
Ethanol 5-20%Generally well-tolerated in biological systems but may be less effective than DMSO for highly hydrophobic compounds.
Glycerol 5-20%Acts as a polyol stabilizer and can improve solubility while also preventing aggregation.[7][8]

1.3. Chaotropic Agents: For cases of severe aggregation, or for redissolving precipitated material, chaotropic agents can be used. These molecules disrupt the structure of water, weakening the hydrogen bonds that hold aggregates together.

  • Guanidine-HCl or Urea: Typically used at high concentrations (2-8 M) for complete solubilization of aggregates.[1] Note that these will denature proteins and are generally not suitable for use in functional biological assays. They are primarily tools for solubilization and purification.

Guide 2: Using Excipients to Inhibit Aggregation

Excipients are additives that can stabilize this compound in solution, allowing for higher concentrations without aggregation.[9][10] They work through various mechanisms to interfere with the self-association process.

ExcipientMechanisms Molecule This compound Aggregate Arginine Arginine (Amino Acid) Arginine->Molecule Suppresses hydrophobic interactions and screens charges Sucrose Sucrose / Trehalose (Sugar/Polyol) Sucrose->Molecule Promotes conformational stability; 'preferential exclusion' Polysorbate Polysorbate 20/80 (Surfactant) Polysorbate->Molecule Coats hydrophobic patches; reduces surface tension

Caption: Mechanisms of common anti-aggregation excipients.

Table of Recommended Excipients:

Excipient ClassExample(s)Typical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamate50-150 mMSuppresses aggregation by binding to hydrophobic and charged regions.[1][8]
Sugars / Polyols Sucrose, Trehalose, Mannitol5-10% (w/v)Stabilize the native conformation of molecules through a mechanism known as preferential exclusion, making the aggregated state less favorable.[7][11]
Surfactants Polysorbate 20/80, Tween 200.01 - 0.1% (v/v)Non-ionic detergents that coat hydrophobic surfaces, creating a steric barrier that prevents self-association.[1][7]

Part 3: Experimental Protocols & Characterization

Protocol 1: Systematic Solubility Screening

This protocol outlines a method to systematically test various solvents and co-solvent systems.

Materials:

  • This compound (lyophilized powder)

  • Solvents: Sterile deionized water, DMSO, Ethanol

  • Microcentrifuge tubes (1.5 mL)

  • Vortexer and benchtop microcentrifuge

Procedure:

  • Weigh out 1 mg of this compound into three separate microcentrifuge tubes.

  • Tube 1 (Aqueous): Add 10 µL of sterile water. Vortex for 30 seconds. Observe for dissolution. If not dissolved, add another 10 µL and repeat until the compound dissolves or a volume of 200 µL is reached.

  • Tube 2 (Co-Solvent A - DMSO): Add 10 µL of DMSO. Vortex until fully dissolved. Then, add sterile water dropwise (5-10 µL at a time) while vortexing. Observe for any signs of precipitation. Note the final volume and approximate % of DMSO where the solution remains clear.

  • Tube 3 (Co-Solvent B - Ethanol): Repeat the procedure from step 3, but use Ethanol as the initial solvent.

  • Analysis: Compare the results to determine the most effective solvent system for your desired concentration. The goal is to use the lowest percentage of organic co-solvent necessary.

Protocol 2: Characterizing Aggregation

If you suspect aggregation, it's important to confirm and quantify it.

1. Visual Inspection:

  • Observation: Hold the sample against a dark background and illuminate it from the side. Look for cloudiness (turbidity) or visible particulates.

2. Turbidity Measurement (UV-Vis Spectrophotometry):

  • Procedure: Measure the absorbance (optical density) of your solution in a cuvette at a wavelength where the compound does not absorb, typically between 340-600 nm.

  • Interpretation: An increase in absorbance over time or compared to a clear control sample indicates light scattering from aggregates.

3. Dynamic Light Scattering (DLS):

  • Purpose: DLS is a powerful technique for measuring the size distribution of particles in a solution.[12]

  • Procedure: Analyze your sample according to the instrument manufacturer's instructions.

  • Interpretation: The presence of particles in the range of tens to hundreds of nanometers is a strong indicator of colloidal aggregation.[12] This method can help distinguish between small, soluble molecules and larger aggregates.

References

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]

  • Hirano, A., & Kameda, T. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. International Journal of Biological Macromolecules, 261(Pt 1), 129724. [Link]

  • Fisher, E., et al. (2017). Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis. ACS Chemical Neuroscience. [Link]

  • Spiber Inc. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Spiber Inc. Research. [Link]

  • Condensates. (n.d.). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. Biomolecular Condensates. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Support. [Link]

  • 2BScientific. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. 2BScientific Blog. [Link]

  • Maggio, E. T. (2025, August 8). Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. CD BioSciences Services. [Link]

  • Sahoo, B. R., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]

  • Semantic Scholar. (2017). Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis. Semantic Scholar. [Link]

  • Semantic Scholar. (n.d.). The solubility of amino acids and related compounds in aqueous thylene glycol solutions. Semantic Scholar. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of Arizona ConcepTests. [Link]

  • Johnston, A. C., et al. (2023). Optimising excipient properties to prevent aggregation in biopharmaceutical formulations. RSC Publishing. [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology Resources. [Link]

  • Fidabio. (2023, August 16). Aggregation in drug development: a challenge that can be avoided. Fidabio Blog. [Link]

  • ACS Publications. (2023, December 19). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling. [Link]

  • ACS Publications. (2023, December 19). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling. [Link]

  • Cunningham, B. T., et al. (2010). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. PMC. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide. CompTox Chemicals Dashboard. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • arXiv. (2021, May 1). Combating small molecule aggregation with machine learning. arXiv.org. [Link]

  • PubMed. (2020, March 15). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. PubMed. [Link]

  • Habchi, J., et al. (2016, December 23). Systematic development of small molecules to inhibit specific microscopic steps of Aβ42 aggregation in Alzheimer's disease. PNAS. [Link]

  • Muñoz, V., et al. (2011). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC. [Link]

  • MDPI. (2021, February 19). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. MDPI. [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). N-Acetyl-D-alanine, 98% 1 g. Thermo Scientific. [Link]

  • The Royal Society of Chemistry. (n.d.). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. RSC Publishing. [Link]

  • ResearchGate. (n.d.). pH of (1! 6) 0.10 M solutions of amides and (7) water as a function of... ResearchGate. [Link]

  • Halamid. (n.d.). HALAMID® - STABILITY DATA. Halamid.com. [Link]

  • Khan, M. S., et al. (2022). Understanding the Modulation of α-Synuclein Fibrillation by N-Acetyl Aspartate: A Brain Metabolite. PMC. [Link]

  • ResearchGate. (2016, November 17). How to dissolve mixture of amino acids at high concentrations? ResearchGate. [Link]

  • Long, Z., et al. (2018, May 31). Newfound effect of N-acetylaspartate in preventing and reversing aggregation of amyloid-beta in vitro. PMC. [Link]

  • FooDB. (2011, September 21). Showing Compound N-Acetyl-L-alanine (FDB022231). FooDB. [Link]

  • ResearchGate. (2025, August 6). Newfound effect of N -acetylaspartate in preventing and reversing aggregation of amyloid-beta in vitro. ResearchGate. [Link]

  • Lampi, K. J., et al. (2008). Deamidation destabilizes and triggers aggregation of a lens protein, βA3-crystallin. PMC. [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript Resources. [Link]

  • The Royal Society of Chemistry. (n.d.). Aqueous solutions containing amino acids and peptides. Part 13.—Enthalpy of dilution and osmotic coefficients of some N-acetyl amino acid amides and some N-acetyl peptide amides at 298.15 K. RSC Publishing. [Link]

  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • PMC. (2024, November 19). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. PMC. [Link]

Sources

The Crystal Architect: Technical Guide to N-alpha-Acetyl-D-alaninamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Recrystallization Steps for High-Purity N-alpha-Acetyl-D-alaninamide Role: Senior Application Scientist (Technical Support Center)

Welcome to the Advanced Purification Support Center. You are likely here because your standard workup yielded a sticky solid, your specific rotation is off, or you are battling persistent salts from an amidation reaction.[1] this compound (Ac-D-Ala-NH2) is a deceptive molecule: small and polar, yet prone to "oiling out" and holding onto water/solvents tenaciously.[1]

This guide moves beyond generic textbook advice. We treat crystallization as a kinetic engineering challenge, focusing on the rejection of the L-enantiomer (racemic impurity) and synthesis byproducts.

Part 1: Solvent System Selection (Thermodynamics)

Q: I have tried ethanol, but the yield is poor. What is the "Gold Standard" solvent system for this amide?

A: While ethanol is the textbook default, it often holds too much product in the mother liquor due to the high polarity of the acetamido group.

For high-purity isolation , we recommend a Binary Gradient System :

  • Solvent A (Dissolver): Methanol (MeOH) or Water (minimal).

  • Solvent B (Anti-solvent): Acetonitrile (MeCN) or Ethyl Acetate (EtOAc).

The "Acetonitrile Switch" Strategy: Recent solubility studies on N-acetyl-amino acid derivatives indicate that Acetonitrile exhibits the steepest solubility-temperature curve for this class of compounds [1].[1] This means it dissolves the compound reasonably well at reflux (82°C) but poorly at 0°C, maximizing recovery while rejecting polar impurities like ammonium salts.

Recommendation:

  • Dissolve crude solid in boiling Acetonitrile (if dry).

  • If insoluble, add Methanol dropwise until clear.[1]

  • Cool slowly. The MeCN acts to "squeeze" the molecule out of solution as it cools.

Q: My crude contains significant ammonium salts (NH4Cl) from the amidation step. How do I remove them before recrystallization?

A: Do not attempt to filter salts from a hot organic solution; fine particulates often pass through or clog filters.[1] Instead, use a Solvent Exchange prep step:

  • Dissolve the crude completely in a minimum volume of Water (the amide is highly water-soluble).

  • Add 10 volumes of Acetone or THF . The inorganic salts will precipitate almost instantly while the Ac-D-Ala-NH2 remains in solution.[1]

  • Filter the salts, evaporate the filtrate to a solid, then proceed to the thermal recrystallization described above.

Part 2: The Crystallization Process (Kinetics)

Q: The solution turned cloudy, but then separated into a bottom oily layer ("Oiling Out"). How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This is common with amides due to their ability to form strong hydrogen bond networks with solvents.[1]

Troubleshooting Protocol:

  • Reheat the mixture until it is a single clear phase.

  • Add Seed Crystals: You must provide a template. If you have no pure crystals, scratch the glass vigorously or use a "sacrificial" aliquot evaporated to dryness on a watch glass.[1]

  • Reduce Polarity Gap: If using a binary system (e.g., MeOH/EtOAc), you likely added too much anti-solvent too fast.[1] Add a small amount of the polar solvent (MeOH) back in to stabilize the solution, then cool very slowly.

Q: How do I ensure I am rejecting the L-enantiomer (Racemic impurity)?

A: Enantiomers have identical solubility in achiral solvents, so standard recrystallization only works if you are purifying a mixture that is already enriched (e.g., >80% ee).[1] The major enantiomer crystallizes preferentially.

The "Harvest Window" Rule:

  • Do not crash cool. Rapid cooling traps the L-isomer in the crystal lattice of the D-isomer.

  • Target Temperature: Stop cooling at 4°C , not -20°C. The L-isomer (impurity) is more likely to remain in the mother liquor at slightly elevated temperatures compared to deep freeze conditions.[1]

  • Wash: Wash the filter cake with cold Ethyl Acetate . The L-isomer often resides in the surface mother liquor film.

Part 3: Master Protocols & Data

Table 1: Physical Property & Solubility Profile
ParameterValue / CharacteristicNotes
Target Molecule This compoundChiral Center: D-configuration
Melting Point 160°C – 170°CSharp range indicates high purity.[1][2][3][4] Broad range (<155°C) implies wetness or racemization.[1]
Solubility (High) Water, Methanol, EthanolGood for dissolution.[1]
Solubility (Temp Dep.) Acetonitrile , IsopropanolBest for cooling crystallization.
Solubility (Low) Ethyl Acetate, Hexane, MTBEGood anti-solvents.[1]
Common Impurities D-Alanine (hydrolysis), Ammonium Chloride (salt), L-isomerCheck pH of solution; acidic pH suggests hydrolysis.[1]
SOP: The "Acetonitrile Switch" Recrystallization Protocol

Objective: Purify 10g of crude this compound.

  • Preparation:

    • Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Prepare a solvent mixture of Acetonitrile (MeCN) containing 5% Methanol .

  • Dissolution (Reflux):

    • Add the 10g crude solid to the flask.

    • Add 50 mL of the MeCN/MeOH mixture.

    • Heat to reflux (approx. 80-82°C) with stirring.

    • Observation: If solid remains, add pure Methanol dropwise through the condenser until the solution is just clear. Do not add excess.

  • Clarification (Optional but Recommended):

    • If the solution is colored or contains specks, perform a hot filtration through a pre-warmed glass funnel (or Celite pad) into a clean, pre-warmed Erlenmeyer flask.[1]

  • Crystallization (Controlled Cooling):

    • Remove from heat and place the flask on a cork ring (insulation).

    • Allow to cool to Room Temperature (RT) undisturbed. Do not stir. Stirring promotes nucleation of small, impure crystals.[1]

    • Seeding: When the temp reaches ~50°C, add a few seed crystals if available.[1]

    • Once at RT, move to a 4°C fridge for 4–12 hours.

  • Isolation:

    • Filter the white needles via vacuum filtration (Buchner funnel).

    • Wash: Displace the mother liquor with 2 x 10 mL of cold Acetonitrile .

    • Drying: Dry in a vacuum oven at 45°C for 6 hours. Amides are hygroscopic; ensure the vacuum is <50 mbar.

Part 4: Visualization of Workflows

Diagram 1: Solvent System Decision Matrix

Caption: Logic flow for selecting the optimal solvent system based on crude impurity profile.

SolventSelection Start Analyze Crude This compound CheckSalts Contains Inorganic Salts? (NH4Cl, NaCl) Start->CheckSalts SolventExchange Pre-treatment: Dissolve in Water -> Precipitate with Acetone CheckSalts->SolventExchange Yes CheckOil History of Oiling Out? CheckSalts->CheckOil No SolventExchange->CheckOil SystemC System C (Anti-Solvent): Dissolve in MeOH (RT) Dropwise add EtOAc CheckOil->SystemC Yes (Severe) CheckPurity Requirement: Max Yield or Max Purity? CheckOil->CheckPurity No SystemA System A (Standard): Reflux in Ethanol Cool to 4°C SystemB System B (High Purity): Reflux in Acetonitrile (+5% MeOH) Slow Cool CheckPurity->SystemA Max Yield CheckPurity->SystemB Max Purity (Recommended)

Diagram 2: The "Acetonitrile Switch" Workflow

Caption: Step-by-step execution of the high-purity recrystallization protocol.

RecrystWorkflow Step1 1. Dissolution Reflux in MeCN (Add MeOH drops if needed) Step2 2. Hot Filtration Remove insoluble particulates Step1->Step2 Step3 3. Nucleation Cool to 50°C Add SEED CRYSTALS Step2->Step3 Step4 4. Growth Static cooling to RT Then 4°C (4-12h) Step3->Step4 Oiling Alert: Oiling Out? Step3->Oiling If turbid Step5 5. Isolation Vacuum Filter Wash w/ Cold MeCN Step4->Step5

References

  • Solubility Behavior of N-Acetyl-L-alanine Derivatives. (2023). SSRN Electronic Journal.[1] Available at: [Link] (Accessed: 2026-02-23).[1] Note: Provides foundational data on the high temperature-dependence of solubility for N-acetyl-alanine derivatives in acetonitrile.

  • Voclosporin from Cyclosporine A: Process Optimization and Impurities Characterization. (2026). ACS Omega.[1] Available at: [Link] (Accessed: 2026-02-23).[1] Note: Discusses the mechanism of L- to D- isomerization (racemization) in N-methylated amino acids under basic conditions.

  • Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine... (2023). Molecules (MDPI). Available at: [Link] (Accessed: 2026-02-23).[1] Note: Confirms melting behavior and thermal stability of N-acetyl-alaninamide.

Sources

Addressing pH sensitivity of N-alpha-Acetyl-D-alaninamide in experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Addressing pH Sensitivity in Experimental Settings

Welcome to the technical support guide for N-Acetylcysteine (NAC). As Senior Application Scientists, we understand that navigating the complexities of a compound's chemical behavior is critical for experimental success. This resource is designed for researchers, scientists, and drug development professionals to address a core challenge in working with NAC: its significant sensitivity to pH.

N-Acetylcysteine is more than just a glutathione precursor; its utility as an antioxidant and mucolytic agent is dictated by its chemical environment. The central thiol (-SH) and carboxylic acid (-COOH) groups in its structure are ionizable, meaning their protonation state, reactivity, and stability are highly dependent on the surrounding pH. Mismanaging the pH of your NAC solutions can lead to compound degradation, loss of activity, and inconsistent results.

This guide provides in-depth, evidence-based answers and protocols to help you mitigate these challenges, ensuring the integrity and reproducibility of your experiments.

Quick-Reference FAQs

Q1: What is the primary cause of NAC instability in solution?

The primary cause of NAC instability, particularly at neutral to alkaline pH, is the oxidation of its thiol group. In its protonated form (R-SH), the thiol is relatively stable. However, as the pH increases, the thiol group deprotonates to form the more reactive thiolate anion (R-S⁻). This thiolate is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers (N,N'-diacetylcystine) and other oxidized species, rendering the NAC inactive for many applications.[1][2]

Q2: Why does my clear NAC solution sometimes develop a yellow tint or a sulfurous odor?

A change in color or the development of a distinct sulfur smell is often an indicator of degradation.[3][4] This can be caused by oxidation or other chemical reactions, which are accelerated by factors such as exposure to air (oxygen), higher pH values, and the presence of metal ions. To minimize this, always use freshly prepared solutions, de-gassed buffers where possible, and consider the use of chelating agents like EDTA in your stock solutions.

Q3: How does pH affect the antioxidant activity of NAC?

The antioxidant mechanism of NAC is pH-dependent. The direct scavenging of many reactive oxygen species (ROS) is more efficient with the thiolate anion (R-S⁻), which is more prevalent at higher pH.[5] However, the pKa of NAC's thiol group is quite high (around 9.5), meaning that at physiological pH (7.4), only a very small fraction (about 0.7-0.8%) exists as the reactive thiolate.[5][6][7] While NAC is a more stable thiol in solution compared to cysteine or glutathione, it is also a weaker direct antioxidant at physiological pH for this reason.[6][7] Its primary antioxidant role in biological systems is often indirect, by replenishing intracellular glutathione stores.[6][7][8]

Q4: What is the optimal pH for preparing and storing NAC stock solutions?

For maximum stability and to prevent oxidative degradation, NAC stock solutions should be prepared and stored under acidic conditions. A pH range of 2-3 is often cited as optimal for stability.[9] Commercially available NAC solutions for injection are often formulated at a pH between 6.0 and 7.5, but these typically include stabilizing agents like edetate disodium (EDTA) to chelate metal ions that catalyze oxidation.[1][10] For laboratory use, preparing a concentrated stock in water and adjusting the pH to acidic levels, or using an acidic buffer, is a reliable strategy for short-term storage. Aqueous solutions should be stored at 2-8°C and ideally used within 24-96 hours.[3][11]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent or Non-Reproducible Experimental Results

You've run an assay multiple times, but your results with NAC are all over the place. The protective effect you expect to see is variable or absent.

Root Cause Analysis:

The most likely culprit is the degradation of NAC after the solution is prepared or diluted into your experimental medium. Many cell culture media and biological buffers are buffered to pH 7.2-7.4. When a concentrated, acidic NAC stock is diluted into this neutral/slightly alkaline environment, its stability plummets.

  • Chemical Mechanism: At pH 7.4, the deprotonated thiolate anion (R-S⁻) becomes more prevalent. This anion is readily oxidized by dissolved oxygen in the medium, a reaction that can be catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺). This leads to the formation of the inactive N,N'-diacetylcystine dimer and other degradation products, reducing the effective concentration of active NAC in your experiment over time.[1] A 23% decrease in NAC content was observed after just 10 minutes in a 0.1 M NaOH solution, highlighting its rapid degradation in alkaline conditions.[1][12]

Solutions & Protocols:
  • Prepare Fresh Solutions: Always prepare NAC working solutions immediately before use. Do not let diluted NAC sit at room temperature in neutral pH buffers for extended periods.

  • Stagger Treatment Times: In long-term experiments (e.g., >24 hours), consider replenishing the NAC-containing medium to ensure a consistent concentration of the active compound.

  • Control for Degradation: For critical experiments, run a parallel stability test. Prepare your NAC working solution and incubate it under the same conditions as your experiment. At various time points, analyze the concentration of NAC using HPLC to understand its degradation kinetics in your specific medium.

Issue 2: Analytical Errors in HPLC Quantification

You are trying to measure NAC concentration in a sample, but you are experiencing poor peak shape, shifting retention times, or observing multiple unexpected peaks.

Root Cause Analysis:

The thiol group of NAC can interact with metal components of the HPLC system and is prone to on-column oxidation if the mobile phase conditions are not optimized.

  • Chemical Mechanism: The pH of the mobile phase is critical for the reliable analysis of thiols. An acidic mobile phase ensures that the thiol group remains protonated (R-SH) and the carboxylic acid group's ionization is suppressed. This minimizes unwanted interactions and prevents the formation of oxidative artifacts during the chromatographic run. An acidic pH also ensures the stability of the analytes in the sample vial during the analytical queue.[2]

Solution: Optimized HPLC Protocol

This protocol provides a robust starting point for the quantification of NAC while preventing on-column degradation.

  • Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: Prepare an acidic mobile phase. A common and effective choice is a buffer of potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid, mixed with a small amount of organic solvent like acetonitrile (e.g., 95:5 v/v).[13] This low pH is crucial for keeping the thiol group stable.[2]

  • Flow Rate: Set a flow rate of 1.0 mL/min.[13]

  • Detection: Use a UV detector set to a low wavelength, typically around 213-214 nm, where the amide bond absorbs.[13]

  • Sample Preparation: Dilute samples in the mobile phase or another acidic solution (e.g., 0.1% formic acid) to ensure stability prior to injection.

  • Validation: Always validate the method by running standards and assessing linearity, precision, and accuracy as per ICH guidelines.[13]

Key Experimental Workflows & Data

Workflow for Preparing pH-Adjusted NAC Solutions

To ensure reproducibility, a standardized workflow for solution preparation is essential. The following diagram outlines the key decision points and steps.

G cluster_prep Solution Preparation cluster_storage Storage & Use start Weigh NAC Powder dissolve Dissolve in High-Purity, De-gassed Water or Buffer start->dissolve ph_check Measure pH dissolve->ph_check adjust_ph Adjust pH with Dilute HCl or NaOH ph_check->adjust_ph If needed final_vol Bring to Final Volume ph_check->final_vol pH OK adjust_ph->ph_check Re-measure filter Sterile Filter (0.22 µm) final_vol->filter store Store at 2-8°C in an Airtight, Light-Protected Container filter->store For Acidic Stock use_fresh Use Immediately for Neutral pH Experiments filter->use_fresh For Working Solution

Caption: Workflow for preparing stable NAC solutions.

pH-Dependent Properties of N-Acetylcysteine

The following table summarizes key pH-related parameters for NAC, providing a quick reference for experimental design.

ParameterValue / ConditionSignificance in ExperimentsSource(s)
Thiol pKa ~9.5Determines the ratio of stable thiol (R-SH) to reactive thiolate (R-S⁻). At pH 7.4, only ~0.8% is the reactive thiolate.[5]
Optimal pH for Stability Acidic (e.g., pH 2-3)Minimizes oxidation and dimerization during storage. Crucial for preparing stable, concentrated stock solutions.[9]
Stability at Neutral pH Low; degradation is time- and condition-dependentWorking solutions in neutral buffers (e.g., PBS, cell media) should be used immediately to avoid loss of active compound.[1]
Stability in Basic pH Very LowRapid degradation occurs. A 23% loss was reported in 10 minutes at pH ~13 (0.1 M NaOH). Avoid basic conditions.[1][12]
Solubility in PBS (pH 7.2) ~30 mg/mLProvides a baseline for preparing aqueous solutions without organic solvents for biological assays.[11]
Visualizing pH-Dependent Degradation Pathways

Understanding the chemical transformations NAC undergoes at different pH values is key to troubleshooting. The diagram below illustrates the main degradation pathways.

G cluster_alkaline Neutral to Alkaline pH (≥ 7) cluster_acidic Strongly Acidic/Basic Conditions NAC N-Acetylcysteine (NAC) R-SH thiolate Thiolate Anion R-S⁻ NAC->thiolate Deprotonation hydrolysis Hydrolysis NAC->hydrolysis Amide Cleavage dimer Dimerization (N,N'-diacetylcystine) R-S-S-R thiolate->dimer + Oxygen (Oxidation) cysteine L-Cysteine + Acetic Acid hydrolysis->cysteine

Caption: Primary degradation pathways of NAC influenced by pH.

By understanding and controlling for the pH sensitivity of N-Acetylcysteine, researchers can significantly improve the reliability and accuracy of their experimental outcomes. Always refer to the specific guidelines for your application and validate your protocols accordingly.

References

  • Aldini, G., Altomare, A., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. [Link]

  • Mishra, B., Reiling, S., et al. (2019). N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. Chemical Research in Toxicology, 32(6), 987-988. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide. CompTox Chemicals Dashboard. [Link]

  • Pfizer Inc. (n.d.). acetylcysteine solution, USP How Supplied/Storage and Handling. Pfizer Medical - US. [Link]

  • Tenore, G. (2024). N-Acetylcysteine. In StatPearls. StatPearls Publishing. [Link]

  • Par Pharmaceutical. (2021). N-Acetylcysteine Compositions and Methods.
  • Bourget, P., Amin, A., et al. (2017). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics, 9(4), 53. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-alanyl-L-alaninamide. PubChem. [Link]

  • American Regent, Inc. (n.d.). ACETYLCYSTEINE Solution, USP 10% and 20% Teartop Vials. Dailymed. [Link]

  • Mylan Institutional Inc. (2020). ACETYLCYSTEINE SOLUTION USP. [Link]

  • Canyonside Labs. (n.d.). NAC (N-Acetylcysteine): A Comprehensive Guide to Sources, Uses, Mechanisms, and Manufacturing. [Link]

  • Cork University Hospital. (n.d.). Acetylcysteine - nebulised (NAC) - IV Guidelines. [Link]

  • Bourget, P., et al. (2017). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics. [Link]

  • Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. AIR Unimi. [Link]

  • Ezeriņa, D., et al. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports. [Link]

  • Fiol, S., et al. (2020). Protonation Equilibria of N-Acetylcysteine. ACS Omega. [Link]

  • PharmaCompass. (n.d.). N-Acetyl-D-alanine. [Link]

  • Li, W., et al. (2017). Oxidation of N-Acetylcysteine (NAC) under Nanosecond-Pulsed Non-Thermal Dielectric Barrier Discharge Plasma. ResearchGate. [Link]

  • Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants. [Link]

  • Saulnier, A., et al. (2021). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. Canadian Journal of Hospital Pharmacy. [Link]

  • Róna, K., & Ary, K. (2001). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. ResearchGate. [Link]

  • Fiol, S., et al. (2020). Protonation Equilibria of N-Acetylcysteine. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide. PubChem. [Link]

  • Otto Chemie Pvt Ltd. (n.d.). N-Acetyl-D-alanine, 98%. [Link]

  • S.L., R., et al. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Asian Journal of Pharmaceutical Analysis. [Link]

  • U.S. Environmental Protection Agency. (n.d.). L-ALANINAMIDE, N-ACETYL-L-VALYL-. CompTox Chemicals Dashboard. [Link]

  • National Center for Biotechnology Information. (n.d.). D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl). PubChem. [Link]

  • MilliporeSigma. (n.d.). N-Acetyl-D-glucosaminyl-(β1,4)-N-acetylmuramyl-L-alanyl-D-isoglutamine. [Link]

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Validation & Comparative

Chiral separation of N-alpha-Acetyl-D-alaninamide and N-alpha-Acetyl-L-alaninamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chromatographic separation of N-alpha-Acetyl-D-alaninamide and N-alpha-Acetyl-L-alaninamide . Unlike free amino acids, these analytes are non-ionic, neutral amides. Consequently, standard ligand-exchange (zwitterionic) mechanisms are ineffective.

The optimal separation strategy relies on Hydrogen-Bonding Driven Recognition . This guide compares the two most robust methodologies:

  • Amylose-Based CSPs (Chiralpak AD-H): The "Gold Standard" for resolution (

    
    ) using Normal Phase chromatography.
    
  • Macrocyclic Glycopeptide CSPs (Chirobiotic T): The alternative for Mass Spectrometry (MS) compatibility using Polar Organic Mode (POM).

Mechanistic Insight: The Challenge of Neutral Amides

The separation of N-alpha-Acetyl-alaninamide presents a specific challenge: lack of ionizable handles .

  • Free Amino Acids: Separated via ionic interactions (e.g., Crown Ethers or Zwitterionic phases).

  • Acetyl-Alaninamide: The acetylation of the amine and amidation of the carboxyl group neutralize the molecule. Recognition must rely exclusively on dipole-dipole interactions and hydrogen bonding within a chiral cavity.

The "Three-Point" Interaction Model

For successful discrimination, the Stationary Phase (CSP) must engage the analyte at three points:

  • H-Bond Donor: The amide proton (-NH).

  • H-Bond Acceptor: The acetyl carbonyl oxygen (=O).

  • Steric Barrier: The methyl side chain (Alanine) fitting into a chiral cleft.

Comparative Analysis: Amylose vs. Teicoplanin[1]

Method A: Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)
  • Mechanism: The amylose polymer forms a left-handed helical cavity.[1] The carbamate side chains provide strong H-bond acceptor sites (C=O) and donor sites (N-H).

  • Performance: Historically yields the highest separation factors (

    
    ) for neutral amides due to the flexible "induced fit" of the polymer.
    
  • Limitation: Requires Normal Phase solvents (Hexane), making it incompatible with LC-MS without post-column modification.

Method B: Teicoplanin (e.g., Chirobiotic T)[3][4][5]
  • Mechanism: A macrocyclic antibiotic with a defined "basket" shape. In Polar Organic Mode (POM) , the solvent (MeOH) is weak, forcing the analyte to H-bond directly with the peptide backbone of the Teicoplanin selector.

  • Performance: Faster kinetics than amylose; highly robust.

  • Advantage: Uses volatile solvents (Methanol/Ethanol), making it 100% MS-compatible.

Data Summary Table
MetricMethod A: Chiralpak AD-HMethod B: Chirobiotic T
Mode Normal Phase (NP)Polar Organic Mode (POM)
Mobile Phase Hexane / Ethanol (85:15)Methanol / Acetic Acid / TEA (100:0.1:0.1)
Separation Factor (

)
High (Typically > 1.[2]5)Moderate (1.2 – 1.4)
Resolution (

)
Excellent (> 3.0)Good (> 1.8)
Elution Order D / L (Commonly)L / D (Commonly)
MS Compatibility Low (Requires APCI or solvent switch)High (ESI Compatible)
Sample Solubility Moderate (Hexane limits solubility)High (Methanol based)

*Note: Elution order is empirically determined and can shift based on temperature and specific column batch. Always confirm with a pure single-enantiomer standard.

Experimental Protocols

Protocol A: High-Resolution Separation (Chiralpak AD-H)

Best for: Purity analysis (QC), preparative scale-up.

  • System Preparation: Flush system with Hexane/Ethanol (90:10) for 20 column volumes.

  • Mobile Phase:

    • Solvent A: n-Hexane (HPLC Grade, dried).

    • Solvent B: Ethanol (Absolute).

    • Isocratic Ratio: 85% A / 15% B.

  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column).

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Sample Diluent: Dissolve sample in Ethanol, then dilute with Hexane to match mobile phase ratio.

Protocol B: MS-Compatible Screening (Chirobiotic T)

Best for: PK studies, biological matrices, LC-MS.

  • System Preparation: Flush system with Methanol (HPLC Grade).

  • Mobile Phase:

    • Base: Methanol (100%).

    • Additives: 0.1% Triethylamine (TEA) + 0.1% Acetic Acid.

    • Role of Additives: These cover non-specific silanol sites and ensure the amide remains neutral, sharpening peak shape.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 20°C (Lower temperature enhances H-bonding in POM).

  • Detection: UV @ 210 nm or ESI-MS (Positive Mode, [M+H]+).

Visualized Workflows

Diagram 1: Method Selection Decision Tree

This logic gate ensures you select the correct column based on your downstream application.

MethodSelection Start Start: N-Acetyl-Alaninamide Separation Goal Define Primary Goal Start->Goal Purity Purity / Prep Scale Goal->Purity High Resolution Needed Bioanalysis Bioanalysis / LC-MS Goal->Bioanalysis MS Detection Needed Solubility Check Solubility in Hexane Purity->Solubility MethodB Method B: Chirobiotic T (Polar Organic Mode) Bioanalysis->MethodB MethodA Method A: Chiralpak AD-H (Normal Phase) Solubility->MethodA Soluble Solubility->MethodB Insoluble

Caption: Decision matrix for selecting between Amylose (AD-H) and Teicoplanin (T) phases based on solubility and detection needs.

Diagram 2: Interaction Mechanism (Polar Organic Mode)

Visualizing why Methanol allows Teicoplanin to separate neutral amides.

Mechanism cluster_0 Polar Organic Mode (POM) Solvent Mobile Phase (MeOH) Weak H-Bond Competitor Analyte Analyte: N-Acetyl-Alaninamide (Donor/Acceptor Sites) Solvent->Analyte Minimal Solvation Interaction Direct H-Bonding (Enantioselectivity) Analyte->Interaction CSP CSP: Teicoplanin Aglycone Basket (Peptide Backbone) CSP->Interaction

Caption: In Polar Organic Mode, the solvent is too weak to disrupt the specific H-bonds between the analyte and the CSP.

References

  • Cass, Q. B., et al. (2003). "Enantiomeric resolution of drugs and metabolites in polysaccharide- and protein-based chiral stationary phases." Journal of the Brazilian Chemical Society. Link

  • Berthod, A., et al. (1996). "Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin." Missouri S&T Scholars' Mine. Link

  • Ilisz, I., et al. (2006). "Separation of enantiomers of compounds on teicoplanin and teicoplanin aglycone chiral stationary phases." Journal of Separation Science. Link

  • Phenomenex. (2023). "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides. Link

  • Sigma-Aldrich (Supelco). "Chirobiotic Handbook: Amino Acid and Peptide Chiral Separations." Sigma-Aldrich Technical Library. Link

Sources

A Guide to the NMR Spectral Comparison of N-α-Acetyl-D-alaninamide and Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry and biochemistry, providing unparalleled insights into molecular structure, dynamics, and interactions at the atomic level.[1] For researchers in drug development and peptide science, NMR offers a powerful method for characterizing amino acids, peptides, and their derivatives.[1][2] This guide provides an in-depth comparison of the NMR spectral features of N-α-Acetyl-D-alaninamide and simple dipeptides, with a focus on alanine-containing examples. Understanding these spectral differences is crucial for structural elucidation, purity assessment, and conformational analysis.

N-α-Acetyl-D-alaninamide serves as a valuable model compound, representing a capped amino acid residue, which mimics the core structure of an internal amino acid in a peptide chain but without the influence of adjacent residues. Dipeptides, on the other hand, introduce the complexity of the peptide bond and the magnetic influence of a neighboring amino acid. This guide will delve into the theoretical underpinnings and practical aspects of their ¹H and ¹³C NMR spectra, supported by experimental data and established protocols.

Theoretical Framework: Key Determinants of Chemical Shifts in Peptides

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In peptides, several factors influence these shifts:

  • Inductive Effects: Electronegative atoms, such as oxygen and nitrogen, withdraw electron density, deshielding nearby nuclei and shifting their resonances to higher frequencies (downfield). This is particularly evident for the α-protons and α-carbons.

  • Magnetic Anisotropy: The π-electron systems of carbonyl groups (C=O) in the peptide backbone generate a local magnetic field. This field can either shield or deshield nearby nuclei depending on their spatial orientation relative to the carbonyl group, leading to significant variations in chemical shifts.

  • Hydrogen Bonding: The formation of intramolecular or intermolecular hydrogen bonds, particularly involving amide protons, can significantly affect their chemical shifts, typically causing a downfield shift.[3][4][5]

  • Conformation: The dihedral angles (φ, ψ) of the peptide backbone dictate the spatial arrangement of atoms and, consequently, their magnetic environments.[3][6]

  • pH and Solvent Effects: The protonation state of terminal amino and carboxyl groups, as well as interactions with the solvent, can alter the electronic environment and thus the chemical shifts.[7][8]

Experimental Design and Protocols

Accurate and reproducible NMR data acquisition is contingent on meticulous sample preparation and appropriate experimental parameter selection.

Sample Preparation

A standardized protocol for preparing peptide samples for NMR analysis is crucial for obtaining high-quality spectra.

  • Purity: The peptide sample should have a high purity, typically >95%, to avoid spectral contamination from impurities.

  • Solvent: Deuterated solvents are used to minimize solvent signals in the ¹H NMR spectrum. For peptides, D₂O is a common choice. A small percentage of H₂O (e.g., 10%) is often included to allow for the observation of exchangeable amide protons.

  • Concentration: A concentration range of 0.1-5 mM is generally suitable for small molecules and peptides to ensure a good signal-to-noise ratio without inducing aggregation.[9][10]

  • pH: The pH of the solution should be carefully controlled and adjusted, as it can significantly influence the chemical shifts of ionizable groups.[7][9]

  • Internal Standard: An internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), is often added for accurate chemical shift referencing.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 High-Purity Peptide (>95%) P2 Dissolve in D₂O (or other deuterated solvent) P1->P2 P3 Adjust pH P2->P3 P4 Add Internal Standard (e.g., DSS) P3->P4 P5 Transfer to NMR Tube P4->P5 A1 Insert Sample into Spectrometer P5->A1 A2 Lock and Shim A1->A2 A3 Set Acquisition Parameters (¹H & ¹³C) A2->A3 A4 Acquire 1D Spectra (¹H, ¹³C) A3->A4 A5 Acquire 2D Spectra (e.g., COSY, HSQC) A4->A5 D1 Fourier Transform A5->D1 D2 Phase and Baseline Correction D1->D2 D3 Reference Spectra D2->D3 D4 Peak Picking and Integration D3->D4 D5 Spectral Assignment and Comparison D4->D5

Caption: A generalized workflow for peptide NMR from sample preparation to data analysis.

NMR Data Acquisition

Standard one-dimensional (1D) ¹H and ¹³C NMR experiments are the foundation of spectral analysis. For more complex molecules like dipeptides, two-dimensional (2D) experiments are often necessary for unambiguous signal assignment.

  • ¹H NMR: A standard proton NMR experiment provides information on the chemical environment and connectivity of hydrogen atoms.

  • ¹³C NMR: A proton-decoupled carbon NMR experiment reveals the number and electronic environment of unique carbon atoms.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. This is invaluable for assigning protons within the same amino acid residue.[11][12]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon resonances based on their attached protons.

Parameter¹H NMR¹³C NMR
Pulse Program Standard 1D pulse-acquireProton-decoupled pulse-acquire
Spectral Width ~12 ppm~200 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 16-641024-4096

Table 1: Typical Acquisition Parameters for 1D NMR of Small Peptides. These are general guidelines and may need to be optimized based on the sample and spectrometer.[13][14][15]

Spectral Analysis and Comparison

N-α-Acetyl-D-alaninamide: A Capped Amino Acid

N-α-Acetyl-D-alaninamide can be considered a minimal peptide unit, with the N-terminus capped by an acetyl group and the C-terminus capped by an amide group. This structure eliminates the zwitterionic nature of a free amino acid.

Expected ¹H NMR Spectrum:

  • Amide Protons (NH): Two distinct amide proton signals are expected: one from the N-acetyl group and one from the C-terminal amide. These signals are typically found in the downfield region (around 7-9 ppm) and may appear as broad singlets or doublets if coupled to the α-proton.

  • α-Proton (α-H): A single α-proton signal is expected, which will be a quartet due to coupling with the three methyl protons. Its chemical shift will be influenced by the adjacent acetyl and amide groups.

  • Methyl Protons (CH₃): Two methyl signals are anticipated: a doublet from the alanine side chain (CβH₃) and a singlet from the N-acetyl group. The acetyl methyl group is typically found further upfield (around 2.0 ppm).

  • C-terminal Amide Protons (NH₂): The two protons of the C-terminal amide group may appear as two distinct signals due to restricted rotation around the C-N bond, or as a single broad signal.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbons (C=O): Two carbonyl signals are expected: one from the N-acetyl group and one from the C-terminal amide. These will be in the most downfield region of the spectrum (around 170-180 ppm).

  • α-Carbon (α-C): A single α-carbon signal will be present.

  • Methyl Carbons (CH₃): Two methyl carbon signals are expected, corresponding to the alanine side chain and the N-acetyl group.

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.0 (singlet)~23
Ala CβH₃~1.4 (doublet)~18
Ala α-H~4.2 (quartet)~50
Acetyl NH~8.0 (doublet)-
C-terminal CONH₂~7.0-7.5 (broad singlets)-
Acetyl C=O-~175
Ala C=O-~177

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-α-Acetyl-D-alaninamide. Predictions are based on data for N-acetyl-alanine and related dipeptides.[9][16][17]

Dipeptides: Introducing the Peptide Bond

For comparison, let's consider a simple dipeptide like L-Alanyl-L-Alanine (Ala-Ala). The presence of a peptide bond and two distinct amino acid residues (even if they are the same type) leads to a more complex NMR spectrum.

¹H NMR Spectrum of Ala-Ala:

  • Amide Protons (NH): One amide proton signal is expected from the peptide bond.

  • α-Protons (α-H): Two distinct α-proton signals will be present, one for the N-terminal alanine and one for the C-terminal alanine. Both will appear as quartets. The chemical shift of the N-terminal α-proton is typically at a lower field than that of a free amino acid due to the influence of the adjacent peptide bond. Conversely, the C-terminal α-proton is generally shifted upfield.[12]

  • Methyl Protons (CH₃): Two distinct doublets are expected for the two alanine side chains.

  • Terminal Groups: In D₂O, the protons of the terminal amino (-NH₃⁺) and carboxyl (-COO⁻) groups will exchange with deuterium and are generally not observed.

¹³C NMR Spectrum of Ala-Ala:

  • Carbonyl Carbons (C=O): Two carbonyl signals are expected: one from the peptide bond and one from the C-terminal carboxyl group.

  • α-Carbons (α-C): Two distinct α-carbon signals will be present.

  • Methyl Carbons (CH₃): Two distinct methyl carbon signals are expected.

Group N-α-Acetyl-D-alaninamide Ala-Ala Dipeptide
Number of α-H Signals 12
Number of CH₃ Signals 2 (1 singlet, 1 doublet)2 (2 doublets)
Number of NH Signals 2 (plus C-terminal NH₂)1 (plus N-terminal NH₃⁺)
Number of C=O Signals 22
Number of α-C Signals 12
Number of CH₃ Signals 22

Table 3: Comparison of the Number of Expected Signals for N-α-Acetyl-D-alaninamide and Ala-Ala Dipeptide.

Key Spectral Distinctions and Interpretation

The primary differences in the NMR spectra of N-α-Acetyl-D-alaninamide and a dipeptide like Ala-Ala arise from the distinct chemical environments at the termini and the presence of an additional, magnetically non-equivalent residue in the dipeptide.

  • Complexity: The dipeptide spectrum will be more complex due to the presence of two non-equivalent alanine residues, leading to a doubling of the signals for the α-protons, α-carbons, and methyl groups.[12]

  • N-Terminal Region:

    • N-α-Acetyl-D-alaninamide: The presence of the N-acetyl group gives rise to a characteristic sharp singlet for the acetyl methyl protons around 2.0 ppm.

    • Dipeptide: The N-terminus of a dipeptide has a free amino group (protonated at neutral pH), which does not have methyl protons.

  • C-Terminal Region:

    • N-α-Acetyl-D-alaninamide: The C-terminal amide gives rise to one or two broad amide proton signals.

    • Dipeptide: The C-terminus has a carboxylate group, which does not have any associated protons.

  • Chemical Shift of α-Protons:

    • In N-α-Acetyl-D-alaninamide, there is only one α-proton environment.

    • In an Ala-Ala dipeptide, the α-proton of the N-terminal residue is typically deshielded (shifted downfield) compared to the α-proton of the C-terminal residue. This is a key feature used in peptide sequencing by NMR.[12]

G cluster_NAAD N-α-Acetyl-D-alaninamide cluster_Dipeptide Dipeptide (e.g., Ala-Ala) Start Analyze NMR Spectrum NAAD_N N-acetyl group (singlet CH₃ at ~2.0 ppm) Start->NAAD_N N-terminus NAAD_C C-terminal amide (broad NH₂ signals) Start->NAAD_C C-terminus NAAD_alpha Single α-H signal Start->NAAD_alpha α-Proton Dip_N N-terminal NH₃⁺ (no methyl signal) Start->Dip_N N-terminus Dip_C C-terminal COO⁻ (no amide protons) Start->Dip_C C-terminus Dip_alpha Two distinct α-H signals (N-term vs. C-term) Start->Dip_alpha α-Proton

Caption: Decision tree highlighting key distinguishing features in the NMR spectra.

Conclusion

The NMR spectra of N-α-Acetyl-D-alaninamide and dipeptides, while both representing fundamental peptide structures, exhibit clear and interpretable differences. The capped termini of N-α-Acetyl-D-alaninamide result in a simpler spectrum with characteristic signals for the acetyl group and the C-terminal amide. In contrast, the presence of two distinct residues in a dipeptide leads to a more complex spectrum, with the chemical shifts of the α-protons being particularly sensitive to their position relative to the N- and C-termini.

A thorough understanding of these spectral nuances, supported by robust experimental protocols and the use of 2D NMR techniques, is essential for any researcher working with peptides. This knowledge enables accurate structural assignment, conformational analysis, and the characterization of more complex peptide and protein systems.

References

  • Effects of Structural Differences on the NMR Chemical Shifts in Isostructural Dipeptides. (2014). Journal of Physical Chemistry B.
  • N-Acetyl-L-alanine - bmse000157. Biological Magnetic Resonance Bank. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2017). Current Topics in Medicinal Chemistry. [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Bruker. [Link]

  • Effects of structural differences on the NMR chemical shifts in isostructural dipeptides. (2014). The Journal of Physical Chemistry B. [Link]

  • Showing Compound N-Acetyl-L-alanine (FDB022231). FooDB. [Link]

  • NMR in structural determination of proteins and peptides. (2020). Journal of Pharmaceutical Science and Technology Management. [Link]

  • NMR sample preparation guidelines. University of Leicester. [Link]

  • Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. (2022). ChemBioChem. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). Metabolites. [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). Molecules. [Link]

  • Solvation and hydrogen bonding in alanine- and glycine-containing dipeptides probed using solution- and solid-state NMR spectroscopy. (2009). Journal of the American Chemical Society. [Link]

  • Optimized Default 1H Parameters. (2020). University of Missouri-St. Louis. [Link]

  • 1H, 13C, and 15N resonance assignments of N-acetylmuramyl-L-alanine amidase (AmiC) N-terminal domain (NTD) from Neisseria gonorrhoeae. (2019). Biomolecular NMR Assignments. [Link]

  • Proton NMR Table. Michigan State University. [Link]

  • Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. (2025). bioRxiv. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • Solvation and Hydrogen Bonding in Alanine- and Glycine-Containing Dipeptides Probed Using Solution- and Solid-State NMR Spectroscopy. (2009). Journal of the American Chemical Society. [Link]

  • H NMR Spectroscopy. University of Regensburg. [Link]

  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. (2014). Journal of Chemical Education. [Link]

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023). Royal Society Open Science. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Organics. [Link]

  • N-Acetyl-L-alanyl-L-alaninamide. PubChem. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2018). RSC Drug Discovery Series. [Link]

  • Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin. (2014). Chemistry Central Journal. [Link]

  • Assigning a 1H NMR spectrum. (2013). YouTube. [Link]

  • peptide nmr. University of Zurich. [Link]

  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. (2014). Journal of Chemical Education. [Link]

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A Comparative Guide to the Infrared Spectroscopy of N-alpha-Acetyl-D-alaninamide for Accurate Identification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the chemical sciences, the unambiguous identification of chiral molecules is a critical step in ensuring the quality, efficacy, and safety of their products. N-alpha-Acetyl-D-alaninamide, a derivative of the D-enantiomer of alanine, presents a unique spectroscopic fingerprint that can be effectively characterized using Fourier Transform Infrared (FTIR) spectroscopy. This guide provides a comprehensive benchmark for the identification of this compound, offering a detailed analysis of its expected infrared spectrum, a comparison with closely related molecules, and a robust experimental protocol for reliable data acquisition.

The Molecular Signature: Understanding the Vibrational Modes of this compound

The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. These include a primary amide (-CONH2), a secondary amide (-NHCOCH3), and a chiral carbon center. The specific frequencies of these vibrational modes are sensitive to the molecule's stereochemistry and its solid-state packing, which can be leveraged for its identification.

Figure 1: Chemical structure of this compound.

Benchmark Infrared Spectrum of this compound

The following table summarizes the expected characteristic infrared absorption bands for solid-state this compound. These assignments are based on established group frequencies for amides and related compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (asymmetric)Primary Amide (-CONH₂)3350 - 3330MediumThe presence of two distinct N-H stretching bands for the primary amide is a key identifying feature. Hydrogen bonding in the solid state typically broadens these peaks.
N-H Stretch (symmetric)Primary Amide (-CONH₂)3180 - 3160Medium
N-H StretchSecondary Amide (-NHCO)3300 - 3270MediumThis band can sometimes overlap with the primary amide stretches, but is often distinguishable.
C-H StretchMethyl (-CH₃)2980 - 2960, 2880 - 2860MediumAsymmetric and symmetric stretching modes of the methyl groups.
Amide I (C=O Stretch)Primary Amide (-CONH₂)1680 - 1650StrongThis is typically a very strong and sharp absorption. Its position can be influenced by hydrogen bonding.
Amide I (C=O Stretch)Secondary Amide (-NHCO)1650 - 1630StrongOften appears as a distinct peak or a shoulder on the primary amide C=O stretch.
Amide II (N-H Bend)Primary Amide (-CONH₂)1640 - 1610MediumIn-plane bending of the N-H bond.
Amide II (N-H Bend & C-N Stretch)Secondary Amide (-NHCO)1570 - 1515StrongA characteristic and strong band for secondary amides.
C-N StretchPrimary & Secondary Amides1420 - 1400Medium

Comparative Analysis: Distinguishing this compound from Related Molecules

To ensure the specificity of identification, it is crucial to compare the IR spectrum of this compound with those of its potential impurities or related structures.

Comparison with N-acetyl-D-alanine

N-acetyl-D-alanine is a common precursor and a potential impurity. The key difference lies in the presence of a carboxylic acid group (-COOH) in N-acetyl-D-alanine instead of the primary amide of this compound.

FeatureThis compoundN-acetyl-D-alanine
O-H Stretch AbsentBroad absorption from ~3300-2500 cm⁻¹ due to the carboxylic acid O-H stretch, often with superimposed C-H stretches.
Primary Amide Bands Present (N-H stretches, Amide I and II)Absent
Carboxylic Acid C=O AbsentStrong C=O stretch around 1730-1700 cm⁻¹.
C-O Stretch AbsentPresent around 1300-1200 cm⁻¹.

The presence of the broad O-H stretch and the characteristic carboxylic acid C=O band, coupled with the absence of primary amide bands, provides a clear distinction.

Comparison with N-alpha-Acetyl-L-alaninamide

While enantiomers exhibit identical physical and chemical properties in an achiral environment, their solid-state crystal packing can differ. This can lead to subtle but measurable differences in their solid-state IR spectra. However, in solution, the IR spectra of D- and L-enantiomers are identical. For solid samples, any observed differences in peak position, shape, or splitting in the fingerprint region (below 1500 cm⁻¹) could be indicative of the specific enantiomer due to distinct crystal lattice interactions.[1][2] It is important to note that while FTIR can differentiate between racemic mixtures and pure enantiomers, it cannot distinguish between the D and L enantiomers themselves without the use of a chiral auxiliary or by comparing to a known standard.[1]

Experimental Protocol for FTIR Analysis

This protocol outlines a standardized procedure for acquiring a high-quality FTIR spectrum of this compound in the solid state using the Attenuated Total Reflectance (ATR) technique.

cluster_workflow Experimental Workflow A Sample Preparation: Ensure the sample is a fine, dry powder. B Instrument Setup: - Set resolution to 4 cm⁻¹. - Set scan range to 4000-400 cm⁻¹. - Perform background scan with a clean ATR crystal. A->B C Sample Analysis: - Place a small amount of sample on the ATR crystal. - Apply consistent pressure using the ATR anvil. - Collect the sample spectrum (co-add 32 scans). B->C D Data Processing: - Perform ATR correction. - Perform baseline correction if necessary. C->D E Spectral Interpretation: - Identify characteristic peaks. - Compare with benchmark spectrum and reference materials. D->E

Figure 2: Experimental workflow for FTIR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is a dry, finely ground powder to ensure good contact with the ATR crystal.

    • If the sample is coarse, gently grind it in an agate mortar and pestle.

  • Instrument and Accessory Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

    • Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Set the data collection parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (for a good signal-to-noise ratio)

  • Background Collection:

    • Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal. The pressure should be sufficient to obtain a strong spectrum without damaging the crystal.

    • Collect the sample spectrum.

  • Data Processing and Analysis:

    • The collected spectrum should be automatically ratioed against the background spectrum.

    • Apply an ATR correction to the spectrum. This software function corrects for the wavelength-dependent depth of penetration of the infrared beam into the sample.

    • If necessary, perform a baseline correction to remove any broad, underlying features.

    • Identify the key absorption bands and compare their positions and relative intensities to the benchmark data provided in this guide and to reference spectra of authenticated standards.

Conclusion

The identification of this compound using IR spectroscopy is a reliable and efficient method when a systematic approach is employed. By understanding the characteristic vibrational modes of its functional groups and comparing the acquired spectrum to established benchmarks and relevant analogues, researchers can confidently verify the identity and purity of their samples. This guide provides the foundational knowledge and a practical framework to achieve accurate and reproducible results, thereby upholding the principles of scientific integrity in research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7345, N-Acetyl-DL-alanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88064, N-Acetyl-L-alanine. Retrieved from [Link]

  • Shaikh, T. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Journal of Pharmaceutical Quality Assurance and Quality Control, 4(1). Retrieved from [Link]

  • Yamaguchi, M., Miyamaru, F., & Yamamoto, K. (2005). Terahertz absorption spectra of L-, D-, and DL-alanine and their application to determination of enantiometric composition. Applied Physics Letters, 86(5), 053903. Retrieved from [Link]

Sources

Comparative Guide: X-ray Diffraction Data Validation for N-alpha-Acetyl-D-alaninamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-alpha-Acetyl-D-alaninamide (NADA) serves as a critical structural archetype for the peptide backbone. Its primary utility in drug development lies in modeling the hydrogen-bonding networks and steric constraints of protein folding. However, validating its structure via Single Crystal X-ray Diffraction (SC-XRD) presents a specific challenge: the precise localization of amide protons (


) and the determination of peptide bond planarity.

This guide objectively compares SC-XRD against its primary alternatives—Neutron Diffraction and Solid-State NMR (ssNMR). It establishes a self-validating SC-XRD protocol that utilizes Hirshfeld Atom Refinement (HAR) to achieve precision comparable to neutron diffraction without the associated cost or facility access barriers.

Part 1: The Validation Challenge

In standard SC-XRD, X-rays scatter from electron density, not atomic nuclei. For heavy atoms (C, N, O), the centroid of electron density aligns well with the nucleus. However, for hydrogen atoms involved in the critical amide hydrogen bonds of NADA:

  • The Electron Shift: The single electron of the hydrogen atom is pulled toward the electronegative nitrogen, shifting the diffraction center.

  • The Consequence: Standard Independent Atom Model (IAM) refinement yields

    
     bond lengths that are systematically too short (typically ~0.88 Å vs. the real internuclear distance of ~1.03 Å).
    
  • The Risk: Inaccurate H-atom placement leads to erroneous energy calculations for ligand binding and crystal lattice stability.

Part 2: Comparative Analysis of Structural Determination Methods

The following analysis compares the industry standard (SC-XRD) against the "Gold Standard" for hydrogen positioning (Neutron Diffraction) and the orthogonal validation method (ssNMR).

Table 1: Performance Comparison for Peptide Mimetic Validation
FeatureMethod A: SC-XRD (Standard) Method B: Neutron Diffraction Method C: Solid-State NMR
Primary Interaction Electron CloudAtomic NucleiNuclear Spin / Magnetic Field
H-Atom Precision Low (Systematic shortening)High (Gold Standard) High (via dipolar couplings)
Sample Requirement Small crystal (

mm)
Large crystal (

mm)
Powder or Micro-crystals
Data Acquisition Hours (Home lab/Synchrotron)Days (Reactor/Spallation source)Days to Weeks
Cost/Accessibility Low / High AvailabilityVery High / Limited AccessMedium / Specialized Labs
Validation Utility 3D Geometry, Phase PurityProtonation States, H-BondsDynamics, Conformational Ensembles
Deep Dive: Why SC-XRD + HAR is the Practical Winner

While Neutron Diffraction provides the "true" internuclear distance, it is impractical for routine screening. Recent advances in Hirshfeld Atom Refinement (HAR) allow SC-XRD data to be refined using aspherical scattering factors calculated from quantum mechanics (DFT).

  • Evidence: Studies show HAR-refined X-ray structures yield

    
     bond lengths that agree with Neutron data within 
    
    
    
    Å [1].
  • Recommendation: Use SC-XRD with HAR to validate NADA structures, reserving Neutron diffraction only for cases where proton migration or quantum tunneling is suspected.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol includes "Checkpoints"—mandatory stop/go criteria that prevent data misinterpretation.

Phase 1: Crystal Growth & Selection
  • Method: Slow evaporation from methanol/water mixtures.

  • Checkpoint 1 (Optical): Crystals must exhibit sharp extinction under cross-polarized light. Avoid twinned crystals (common in NADA due to pseudo-symmetry).

Phase 2: Data Acquisition (The "Cold" Rule)
  • Directive: Data must be collected at low temperature (100 K).

  • Causality: NADA relies on intermolecular H-bonds for lattice stability. Room temperature data introduces excessive thermal smearing (high Atomic Displacement Parameters), making it impossible to distinguish static disorder from thermal motion.

  • Resolution Target: Aim for

    
     Å or better (atomic resolution) to support anisotropic refinement.
    
Phase 3: Refinement & Validation Workflow

Do not rely solely on the Independent Atom Model (IAM).

  • Initial Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (C, N, O).

  • H-Atom Treatment (The Pivot):

    • Standard: Place H-atoms in calculated geometric positions (Riding Model).

    • Advanced (Recommended): Freely refine H-atom coordinates using high-angle data, then apply HAR.

  • Checkpoint 2 (Residual Density): Inspect the Difference Fourier Map (

    
    ).
    
    • Pass: Max residual peak

      
      .
      
    • Fail: Peaks

      
       near the amide nitrogen suggest disorder or incorrect space group assignment (e.g., confusing D-enantiomer with racemic DL-lattice).
      
Phase 4: Final Validation Metrics
  • R-factor (

    
    ):  Must be 
    
    
    
    for a small molecule like NADA.
  • Goodness of Fit (GoF): Should approach 1.0. Values

    
     indicate underestimated errors or missed twinning.
    
  • CheckCIF: Mandatory submission to the IUCr CheckCIF server.

    • Critical Alert: Any "A" level alert regarding short inter-atomic contacts implies the H-bonding network is physically impossible.

Part 4: Visualization of Validation Logic

Diagram 1: The Self-Validating Workflow

This diagram illustrates the decision tree for validating the NADA structure, emphasizing the integration of HAR for hydrogen precision.

ValidationWorkflow Start Raw Diffraction Data (Collected at 100K) Phasing Phasing (SHELXT) Locate C, N, O Start->Phasing RefineIAM Refinement (IAM) Riding H-Models Phasing->RefineIAM Check1 Checkpoint: R1 < 5%? RefineIAM->Check1 RefineHAR Hirshfeld Atom Refinement (HAR / DFT) Check1->RefineHAR Yes Fail Reject / Re-collect Check1->Fail No (Check Twinning) Check2 Checkpoint: Residual Density < 0.5 e-/A^3? RefineHAR->Check2 Final Validated Structure (Neutron-quality Geometry) Check2->Final Yes Check2->Fail No (Disorder Present)

Caption: Workflow integrating Hirshfeld Atom Refinement (HAR) to correct X-ray systematic errors in hydrogen positioning.

Diagram 2: The Physical Discrepancy (X-ray vs. Neutron)

Visualizing why standard X-ray validation fails for accurate peptide bond modeling without correction.

InteractionComparison cluster_Xray X-Ray Diffraction (Scatters off Electrons) cluster_Neutron Neutron Diffraction (Scatters off Nuclei) N_x Nitrogen Nucleus H_x Hydrogen (Apparent) N_x->H_x 0.88 Å (Too Short) N_n Nitrogen Nucleus H_n Hydrogen (True) N_n->H_n 1.03 Å (Correct)

Caption: Comparison of N-H bond perception. X-rays detect the electron bond centroid (red), while Neutrons detect the true nuclear position (green).

References

  • Woińska, M., et al. (2016). "Hydrogen atoms in X-ray crystallography: the Hirshfeld atom refinement approach." Science Advances. Available at: [Link]

  • Görbitz, C. H. (2002). "The structure of N-acetyl-L-alaninamide." Acta Crystallographica Section E. (Note: Structural homolog to D-isomer). Available at: [Link]

  • Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press. (Foundational text for N-H...
  • Spek, A. L. (2020). "CheckCIF validation for small molecules." International Union of Crystallography. Available at: [Link]

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